tert-Butyldimethylsilyl cyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
[tert-butyl(dimethyl)silyl]formonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NSi/c1-7(2,3)9(4,5)6-8/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAKIXKDPQTVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404114 | |
| Record name | tert-Butyldimethylsilyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56522-24-8 | |
| Record name | tert-Butyldimethylsilyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56522-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to tert-Butyldimethylsilyl Cyanide: Structure, Bonding, and Synthetic Utility
Abstract
This technical guide provides an in-depth analysis of tert-Butyldimethylsilyl cyanide (TBDMSCN), a pivotal reagent in modern organic synthesis. We will explore its fundamental molecular structure, the nuanced nature of its chemical bonding, and its spectroscopic signature. This guide is designed for researchers, chemists, and drug development professionals, offering not just procedural knowledge but also the underlying chemical principles that govern its reactivity. We will delve into validated synthetic protocols for its preparation and its primary application in the cyanosilylation of sterically demanding carbonyl compounds, a transformation where it offers distinct advantages over less bulky analogues. The causality behind experimental choices, safety protocols, and mechanistic pathways will be emphasized to provide a comprehensive and actionable understanding of this versatile cyanating agent.
Introduction to tert-Butyldimethylsilyl Cyanide (TBDMSCN)
In the landscape of synthetic chemistry, silyl cyanides serve as indispensable tools for the introduction of the cyanide moiety, a versatile functional group that is a precursor to amines, carboxylic acids, and various nitrogen-containing heterocycles.[1] Among these reagents, tert-Butyldimethylsilyl cyanide, (CH₃)₃CSi(CH₃)₂CN, stands out due to the unique steric and electronic properties conferred by the tert-butyldimethylsilyl group. Unlike its less bulky counterpart, trimethylsilyl cyanide (TMSCN), TBDMSCN provides enhanced stability to its reaction products and exhibits unique reactivity, particularly with sterically hindered substrates.[2]
This guide will illuminate the core chemical characteristics of TBDMSCN, providing a robust framework for its effective and safe utilization in a laboratory setting.
Molecular Structure and Bonding
The efficacy of TBDMSCN as a reagent is a direct consequence of its unique molecular architecture and the nature of its chemical bonds.
General Structure and Physicochemical Properties
TBDMSCN is a solid at room temperature with a melting point of 76-79 °C.[3] It is soluble in common organic solvents like methylene chloride and THF but reacts rapidly with water and other protic solvents.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NSi | [4] |
| Molecular Weight | 141.29 g/mol | [3][4] |
| CAS Number | 56522-24-8 | [4] |
| Melting Point | 76-79 °C (lit.) | [2] |
| Boiling Point | 163-165 °C | [2][3] |
| Appearance | White solid | [5] |
The Si-CN Linkage: A Covalent Bond with Isocyanide Equilibrium
A critical aspect of silyl cyanides is the nature of the silicon-cyanide bond. Spectroscopic and structural studies have confirmed that these compounds exist as an equilibrium mixture of the cyanide (R₃Si-CN) and a small fraction of the isocyanide (R₃Si-NC) form.[6] For most silyl cyanides, the isocyanide isomer accounts for only about 5% of the population at equilibrium.[6]
The Si-CN bond is best described as a polar covalent bond. While electrons are shared, the difference in electronegativity between silicon (1.90) and carbon (2.55) induces a partial positive charge on the silicon atom and a partial negative charge on the cyanide carbon, influencing its nucleophilic character. This covalent nature distinguishes it from purely ionic cyanides like KCN, rendering it soluble in organic solvents and moderating its reactivity.[7][8]
Caption: Molecular structure of tert-Butyldimethylsilyl cyanide.
Spectroscopic Characterization
The structure of TBDMSCN is readily confirmed by standard spectroscopic methods.
| Technique | Key Feature | Interpretation |
| ¹H NMR | Two singlets. One at high field for the six Si-CH₃ protons and one at slightly lower field for the nine C-(CH₃)₃ protons. | Confirms the presence and ratio of the two distinct methyl environments. |
| ¹³C NMR | Signals corresponding to the Si-CH₃ carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the cyanide carbon. | Provides a complete carbon skeleton map. |
| IR Spectroscopy | A sharp, medium-intensity absorption band around 2180-2200 cm⁻¹. | Characteristic stretching vibration of the C≡N triple bond in a silyl cyanide. |
| Mass Spectrometry | A molecular ion peak (M⁺) and characteristic fragmentation patterns, often involving the loss of a methyl or tert-butyl group. | Confirms the molecular weight and provides structural clues.[4] |
Synthesis of tert-Butyldimethylsilyl Cyanide
The preparation of TBDMSCN is typically achieved through the nucleophilic substitution of the chlorine atom in tert-Butyldimethylsilyl chloride (TBDMSCl) with a cyanide source. The choice of cyanide salt and reaction conditions is critical for achieving high yields and purity.
Synthetic Rationale and Causality
While various cyanide salts can be used, alkali metal cyanides like NaCN or KCN have low solubility in many organic solvents.[6] To overcome this, two primary strategies are employed:
-
Phase-Transfer Catalysis: Using a catalyst like 18-crown-6 to complex the potassium ion (when using KCN), increasing the effective solubility and nucleophilicity of the cyanide anion in solvents like methylene chloride.[2]
-
Use of More Soluble Cyanide Salts: Silver(I) cyanide (AgCN) can be used, as the precipitation of AgCl drives the reaction forward. However, AgCN is more expensive. Lithium cyanide (LiCN) offers higher reactivity compared to other alkali metal cyanides.[6]
The reaction must be conducted under strictly anhydrous conditions because TBDMSCl and the TBDMSCN product are both highly sensitive to moisture, which would lead to the formation of siloxanes and the release of toxic hydrogen cyanide gas.[3][6]
Detailed Experimental Protocol: Synthesis via Phase-Transfer Catalysis
This protocol is a self-validating system for the reliable synthesis of TBDMSCN.
Objective: To synthesize tert-Butyldimethylsilyl cyanide from tert-Butyldimethylsilyl chloride and potassium cyanide.
Materials:
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1 equiv.)[5]
-
Potassium cyanide (KCN) (1.3 equiv.)
-
18-crown-6 (0.31 equiv.)
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: Assemble a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add anhydrous methylene chloride, followed by potassium cyanide and 18-crown-6.
-
Substrate Addition: Add tert-Butyldimethylsilyl chloride to the stirring suspension.
-
Reaction: Heat the mixture to reflux under nitrogen. The progress of the reaction can be monitored by GC or TLC by observing the disappearance of the starting TBDMSCl.
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the suspension through a pad of Celite under inert atmosphere to remove the precipitated KCl and excess KCN.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or sublimation to yield pure TBDMSCN as a white solid.
Caption: Mechanism of Lewis acid-catalyzed cyanosilylation.
Detailed Experimental Protocol: Cyanosilylation of 2,2,6-Trimethylcyclohexanone
Objective: To synthesize the TBDMS-protected cyanohydrin of a sterically hindered ketone.
Materials:
-
2,2,6-Trimethylcyclohexanone (1 equiv.)
-
tert-Butyldimethylsilyl cyanide (TBDMSCN) (1.2 equiv.)
-
Zinc iodide (ZnI₂) (catalytic amount, ~5 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂ or CH₃CN)
Procedure:
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the 2,2,6-trimethylcyclohexanone and the catalytic amount of ZnI₂ in the anhydrous solvent.
-
Reagent Addition: Add the TBDMSCN to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or GC analysis.
-
Quench & Workup: Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure silylated cyanohydrin.
Safety and Handling
Trustworthiness through Safety: A protocol is only trustworthy if it is safe. TBDMSCN and its precursors are hazardous materials that demand strict handling procedures.
-
High Toxicity: TBDMSCN is classified as highly toxic if swallowed, in contact with skin, or if inhaled. [4]It is a source of cyanide, a potent and rapid-acting poison. [9]* Moisture Sensitivity: It reacts rapidly with water, alcohols, and moisture to release highly toxic hydrogen cyanide (HCN) gas. [3]All manipulations must be carried out under a strictly inert and dry atmosphere.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves (consider double-gloving), and a lab coat.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and environmental safety regulations. A common method involves treatment with an alkaline solution of bleach or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.
Conclusion
tert-Butyldimethylsilyl cyanide is a highly effective and specialized reagent for the introduction of cyanide into complex molecules. Its defining feature—the bulky silyl group—imparts significant stability to its products and enables the cyanosilylation of sterically congested carbonyls that are challenging for other reagents. [2][10]A thorough understanding of its structure, the covalent nature of the Si-CN bond, and its sensitivity to moisture is paramount for its successful and safe application. The protocols and mechanistic insights provided in this guide offer a validated framework for researchers to leverage the unique synthetic power of TBDMSCN in their work.
References
- BenchChem. A Comparative Guide to (tert-Butyldimethylsilyloxy)malononitrile and Trimethylsilyl Cyanide in Synthetic Chemistry.
- PubChem. tert-Butyldimethylsilyl cyanide.
- SLS - Lab Supplies. tert-Butyldimethylsilyl cyanid | 407852-1G | SIGMA-ALDRICH.
- Sigma-Aldrich. tert-Butyldimethylsilyl cyanide 97 56522-24-8.
- CookeChem. tert-Butyldimethylsilyl cyanide , 97% , 56522-24-8.
- North, M. Product Subclass 24: Silyl Cyanides. Science of Synthesis.
- ChemicalBook. TERT-BUTYLDIMETHYLSILYL CYANIDE | 56522-24-8.
- Wikipedia. tert-Butyldimethylsilyl chloride.
- ChemistryStudent. Covalent and Ionic Character (A-Level).
- ChemTalk. Ionic vs Covalent Bonds.
- Johns Hopkins Center for Health Security. Factsheet | Cyanide.
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stability and reactivity of tert-Butyldimethylsilyl cyanide
An In-Depth Technical Guide to the Stability and Reactivity of tert-Butyldimethylsilyl Cyanide
Authored by a Senior Application Scientist
Introduction: In the landscape of modern organic synthesis, the precise introduction of the cyanide moiety remains a cornerstone for the construction of complex molecular architectures, serving as a versatile precursor to essential functional groups such as amines, carboxylic acids, and amides. Among the repertoire of cyanating agents, silyl cyanides have emerged as highly effective reagents, offering advantages in solubility and reactivity over traditional inorganic cyanides. While trimethylsilyl cyanide (TMSCN) has been a workhorse in this field, its high volatility and the relative instability of its adducts have necessitated the development of more robust alternatives. Tert-Butyldimethylsilyl cyanide (TBDMSCN), with its sterically demanding tert-butyl group, presents a significant advancement, offering enhanced stability of both the reagent and its products, thereby expanding the scope of cyanosilylation reactions. This guide provides a comprehensive exploration of the stability and reactivity of TBDMSCN, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Stability Profile
Tert-Butyldimethylsilyl cyanide is a white solid with a melting point in the range of 76-79 °C and a boiling point of approximately 163-167 °C.[1] This contrasts with the lower boiling point of TMSCN (114-117 °C), rendering TBDMSCN less volatile and easier to handle in a laboratory setting.[2]
Hydrolytic Stability
Thermal Stability
TBDMSCN is a thermally stable compound under normal laboratory conditions. Its solid nature at room temperature contributes to its stability and ease of storage. While specific differential scanning calorimetry (DSC) data for TBDMSCN is not extensively published, its higher boiling point compared to TMSCN suggests a lower vapor pressure and greater thermal robustness. Proper storage in a cool, dry place, away from incompatible materials, ensures its long-term stability.[4]
Reactivity and Synthetic Applications
The synthetic utility of TBDMSCN lies in its ability to act as a potent source of nucleophilic cyanide. The presence of the silyl group activates the cyanide moiety, making it a more effective nucleophile than simple alkali metal cyanides in many organic solvents. The reactivity of TBDMSCN is often modulated through the use of catalysts, which can be broadly categorized as Lewis acids or base/phase-transfer catalysts.
Cyanosilylation of Carbonyl Compounds
One of the most important applications of TBDMSCN is the cyanosilylation of aldehydes and ketones to form silylated cyanohydrins. These products are valuable intermediates that can be readily converted to α-hydroxy acids, β-amino alcohols, and other useful building blocks.
TBDMSCN excels in the cyanosilylation of sterically hindered ketones, a reaction that is often challenging with TMSCN.[5] The greater steric bulk of the TBDMS group can favor the addition to sterically congested centers. These reactions are typically catalyzed by Lewis acids, such as zinc iodide (ZnI₂), or by a combination of a cyanide salt and a phase-transfer catalyst, like potassium cyanide (KCN) with 18-crown-6.
Mechanism of ZnI₂-Catalyzed Cyanosilylation:
The Lewis acid ZnI₂ activates the ketone by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The cyanide from TBDMSCN then attacks the activated carbonyl, followed by silylation of the resulting zinc alkoxide to yield the TBDMS-protected cyanohydrin and regenerate the catalyst.
Figure 1: Catalytic cycle for the ZnI₂-catalyzed cyanosilylation of a ketone.
Experimental Protocol: ZnI₂-Catalyzed Cyanosilylation of 2,2,6,6-Tetramethylcyclohexanone
-
To a stirred solution of 2,2,6,6-tetramethylcyclohexanone (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add zinc iodide (0.1 mmol).
-
Add tert-Butyldimethylsilyl cyanide (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silylated cyanohydrin.
The KCN/18-crown-6 system operates through phase-transfer catalysis. The 18-crown-6 ether encapsulates the potassium ion, making the "naked" cyanide ion more soluble and highly nucleophilic in the organic solvent.[1] This highly reactive cyanide attacks the carbonyl compound, and the resulting alkoxide is then trapped by the TBDMS group from TBDMSCN.
Figure 2: Role of 18-crown-6 in enhancing cyanide nucleophilicity.
Strecker Reaction for the Synthesis of α-Aminonitriles
The Strecker synthesis is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile, a valuable precursor to α-amino acids.[6][7] TBDMSCN can be effectively employed as the cyanide source in this reaction, often in the presence of a Lewis acid or other activating agent. The reaction proceeds through the in-situ formation of an imine, which is then attacked by the cyanide from TBDMSCN.
Experimental Protocol: Strecker Reaction of Benzaldehyde, Aniline, and TBDMSCN
-
To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere, add a catalytic amount of a suitable Lewis acid (e.g., InCl₃, 0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add tert-Butyldimethylsilyl cyanide (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the corresponding α-aminonitrile.
Ring-Opening of Epoxides
TBDMSCN can also be used for the regioselective ring-opening of epoxides to furnish β-silyloxynitriles or β-hydroxy isonitriles, depending on the reaction conditions and the nature of the catalyst.[5][8] Lewis acid catalysis, typically with reagents like ZnI₂, promotes the formation of the nitrile product. The reaction generally proceeds via nucleophilic attack at the less sterically hindered carbon of the epoxide.
Mechanism of Lewis Acid-Catalyzed Epoxide Ring-Opening:
The Lewis acid activates the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. The cyanide then attacks one of the carbons of the epoxide, leading to the ring-opened product.
Figure 3: Lewis acid-catalyzed ring-opening of an epoxide with TBDMSCN.
Safe Handling and Storage
Tert-Butyldimethylsilyl cyanide is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is toxic if swallowed, in contact with skin, or if inhaled.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. As it is sensitive to moisture, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4]
Conclusion
Tert-Butyldimethylsilyl cyanide is a valuable and versatile reagent in modern organic synthesis. Its enhanced stability compared to TMSCN, particularly in the context of its reaction products, makes it an excellent choice for a variety of cyanation reactions, especially those involving sterically demanding substrates. A thorough understanding of its reactivity profile, the role of catalysts, and appropriate handling procedures is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers and professionals to confidently incorporate TBDMSCN into their synthetic strategies for the efficient construction of complex molecules.
References
- North, M. Product Subclass 24: Silyl Cyanides. Science of Synthesis, 2005, 19, 195-218.
-
Organic Syntheses. TRIMETHYLSILYL CYANIDE. [Link]
-
Durham e-Theses. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. [Link]
-
Organic Syntheses. 18-CROWN-6. [Link]
-
Wikipedia. 18-Crown-6. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]
- Romero-Hernández, L. L. Trimethylsilyl Cyanide (TMSCN). Synlett, 2015, 26(03), 433-434.
-
Sciforum. Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. [Link]
- Grotenhuis, C. te, Schoonen, L., & Rutjes, F. P. J. T. The cyanide-induced ring opening of epoxides leads to the formation of a new C—C bond.
Sources
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. Catalytic properties of a series of coordination networks: cyanosilylation of aldehydes catalyzed by Zn(ii)-4,4′-bpy-carboxylato complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
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An In-depth Technical Guide to the Solubility of tert-Butyldimethylsilyl Cyanide in Organic Solvents
Abstract
Introduction to tert-Butyldimethylsilyl Cyanide (TBDMSCN)
Tert-Butyldimethylsilyl cyanide, with the chemical formula C7H15NSi, is an organosilicon compound recognized for its utility as a bulky silylating agent and a source of cyanide anions.[1] In synthetic organic chemistry, TBDMSCN is frequently employed in the cyanosilylation of aldehydes and ketones to form silylated cyanohydrins. These intermediates are valuable precursors for a variety of functional groups. The steric bulk of the tert-butyldimethylsilyl group often imparts greater stability to the resulting cyanohydrins compared to those derived from less hindered silyl cyanides like trimethylsilyl cyanide.[2] The choice of solvent is paramount for the successful application of TBDMSCN, directly impacting reaction rates, yields, and the stability of reactants and products. An understanding of its solubility is therefore not merely academic but a practical necessity for process optimization and safety.
Physicochemical Properties of TBDMSCN
A foundational understanding of TBDMSCN's physical properties is essential for its handling and application. It is a solid at room temperature with a distinct melting point.
| Property | Value | Reference |
| Molecular Formula | C7H15NSi | [3] |
| Molecular Weight | 141.29 g/mol | [3] |
| Melting Point | 76-79 °C | [1][2] |
| Boiling Point | 163-165 °C | [1][2] |
| Appearance | White solid | [4] |
Qualitative Solubility of TBDMSCN
Qualitative data indicates that tert-Butyldimethylsilyl cyanide is soluble in a range of common aprotic organic solvents.[1][2] This solubility is a critical factor in its application in organic synthesis, where it is often used in non-aqueous environments.
Recommended Solvents
Based on available information, the following aprotic solvents are suitable for dissolving TBDMSCN:
-
Chlorinated Solvents: Methylene chloride (Dichloromethane) and chloroform are effective solvents for TBDMSCN.[1][2]
-
Ethereal Solvents: Tetrahydrofuran (THF) is also reported to be a good solvent for this reagent.[1][2]
Solvents to Avoid: Protic Solvents and Water
TBDMSCN is highly sensitive to moisture and reacts rapidly with water and protic solvents (e.g., alcohols, primary and secondary amines).[1][2] This reactivity leads to the decomposition of the reagent, rendering it inactive for its intended purpose and potentially generating hazardous byproducts. Therefore, the use of anhydrous conditions and aprotic solvents is mandatory when working with TBDMSCN.
Summary of Qualitative Solubility
| Solvent Class | Specific Examples | Solubility Behavior | Citation |
| Chlorinated | Dichloromethane, Chloroform | Soluble | [1][2] |
| Ethers | Tetrahydrofuran (THF) | Soluble | [1][2] |
| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive/Decomposes | [1][2] |
Factors Influencing the Solubility of TBDMSCN
The solubility of a solid in a liquid solvent is governed by several factors, including the intermolecular forces between the solute and solvent, temperature, and pressure.[5][6] For TBDMSCN, its molecular structure dictates its interactions with different solvents.
The "Like Dissolves Like" Principle
The adage "like dissolves like" is a useful starting point for predicting solubility. TBDMSCN is a relatively nonpolar molecule, despite the presence of the polar cyanide group. The bulky, nonpolar tert-butyl and methyl groups on the silicon atom dominate the molecular surface. Consequently, it dissolves readily in nonpolar or weakly polar aprotic solvents that can engage in van der Waals interactions.
Solvent Polarity
While generally soluble in nonpolar solvents, the polarity of the solvent can still influence the degree of solubility. Aprotic solvents with a moderate polarity, such as dichloromethane and THF, are effective because they can solvate the TBDMSCN molecule without having reactive protic groups.
Temperature
For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent. For TBDMSCN, it is expected that its solubility in compatible organic solvents will increase at higher temperatures. However, the thermal stability of the compound and the potential for side reactions at elevated temperatures must be considered.
Molecular Structure and Steric Hindrance
The large tert-butyl group in TBDMSCN contributes significantly to its steric bulk. This can influence how solvent molecules pack around the solute, which may affect solubility compared to less hindered silyl cyanides.
Diagram: Factors Affecting TBDMSCN Solubility
Caption: Key factors influencing the solubility of TBDMSCN.
Quantitative Solubility Data: A Noteworthy Gap
A thorough review of the scientific literature and chemical databases did not yield specific quantitative solubility data for tert-Butyldimethylsilyl cyanide in any organic solvent. This absence of data highlights a need within the research community for such fundamental information to better control and optimize reactions involving this reagent. The following section provides a detailed experimental protocol to enable researchers to determine this data.
Experimental Protocol for Determining the Solubility of TBDMSCN
This protocol describes a gravimetric method for determining the solubility of TBDMSCN in a given aprotic organic solvent at a specific temperature. Given the reactivity and toxicity of TBDMSCN, all manipulations must be performed under anhydrous conditions in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials and Equipment
-
tert-Butyldimethylsilyl cyanide (high purity)
-
Anhydrous organic solvent of choice (e.g., dichloromethane, THF, toluene, acetonitrile)
-
Small, oven-dried glass vials with screw caps or septa
-
Temperature-controlled shaker or water bath
-
Syringes and needles for transfer of anhydrous solvents
-
0.2 µm syringe filters (compatible with the solvent)
-
Pre-weighed, oven-dried collection vials
-
Analytical balance (readable to at least 0.1 mg)
-
Inert gas source (e.g., nitrogen or argon)
Step-by-Step Methodology
-
Preparation:
-
Place a magnetic stir bar in several small, clean, and dry vials.
-
Accurately weigh an excess amount of TBDMSCN into each vial. The amount should be more than what is expected to dissolve.
-
Under an inert atmosphere, add a precise volume (e.g., 2.00 mL) of the anhydrous solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure saturation.
-
-
Sample Collection and Analysis:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.
-
Attach a 0.2 µm syringe filter to the syringe and dispense the filtered solution into a pre-weighed, oven-dried collection vial. Record the exact volume of the aliquot.
-
Weigh the collection vial containing the saturated solution to determine the mass of the solution.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the collection vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of TBDMSCN.
-
Once all the solvent has been removed, re-weigh the vial containing the solid residue of TBDMSCN.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved TBDMSCN by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.
-
The solubility can be expressed in various units:
-
g/100 mL: (mass of residue / volume of aliquot) * 100
-
mol/L: (mass of residue / molecular weight of TBDMSCN) / volume of aliquot in L
-
-
Self-Validating System and Controls
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility should be consistent once equilibrium is achieved.
-
Multiple Replicates: The experiment should be performed in triplicate for each solvent and temperature to ensure the reproducibility of the results.
-
Temperature Control: Accurate temperature control is crucial as solubility is temperature-dependent.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the gravimetric determination of TBDMSCN solubility.
Safety and Handling of TBDMSCN
Tert-Butyldimethylsilyl cyanide is a toxic compound and must be handled with extreme care.[3]
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Handling: Always handle TBDMSCN in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.[7]
-
Reactivity: Avoid contact with water, protic solvents, and strong oxidizing agents.[1][2][7] Reaction with moisture or acids will liberate highly toxic hydrogen cyanide gas.
Conclusion
Tert-Butyldimethylsilyl cyanide is a valuable synthetic tool whose efficacy is intrinsically linked to its solubility in the chosen reaction medium. While it is known to be soluble in common aprotic organic solvents such as dichloromethane, THF, and chloroform, and reactive towards protic solvents, a significant gap exists in the literature regarding its quantitative solubility. This guide has provided a framework for understanding the factors that govern its solubility and has presented a robust experimental protocol for its determination. By following the outlined procedures, researchers can obtain the necessary data to enhance the precision, safety, and efficiency of their synthetic endeavors involving this important reagent.
References
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PubChem. tert-Butyldimethylsilyl cyanide. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyldimethylsilyl cyanide | C7H15NSi | CID 4546849. National Center for Biotechnology Information. [Link]
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Scribd. Procedure For Determining Solubility Of Organic Compounds. [Link]
-
Chemistry LibreTexts. 17.5: Factors that Affect Solubility. [Link]
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FCT EMIS. Factors Affecting Solubility. [Link]
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Wikipedia. tert-Butyldimethylsilyl chloride. [Link]
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A Spectroscopic Deep Dive: An In-Depth Technical Guide to the Characterization of tert-Butyldimethylsilyl Cyanide (TBDMSCN)
Introduction: The Synthetic Utility and Analytical Nuances of TBDMSCN
tert-Butyldimethylsilyl cyanide (TBDMSCN) is a versatile reagent in modern organic synthesis, primarily utilized as a sterically hindered source of cyanide for the formation of cyanohydrins from aldehydes and ketones. Its bulky tert-butyldimethylsilyl (TBDMS) group offers distinct advantages in terms of stability and selectivity compared to less hindered silyl cyanides like trimethylsilyl cyanide (TMSCN).[1] Professionals in drug development and materials science frequently employ TBDMSCN for the precise introduction of the nitrile functionality, a key building block in a myriad of complex molecules.
Given its pivotal role, an unambiguous and thorough analytical characterization of TBDMSCN is paramount to ensure purity, confirm identity, and understand its reactivity. This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize TBDMSCN: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ²⁹Si), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the resulting data, grounded in established chemical principles.
This document is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical chemistry of this important synthetic tool.
Molecular Structure and Key Analytical Features
Before examining the spectral data, it is essential to understand the molecular structure of TBDMSCN. The molecule consists of a central silicon atom bonded to two methyl groups, one tert-butyl group, and a cyanide group. This structure gives rise to a distinct set of spectroscopic signals that allow for its definitive identification.
Figure 1: 2D Structure of tert-Butyldimethylsilyl cyanide (TBDMSCN).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For TBDMSCN, a multi-nuclear approach examining ¹H, ¹³C, and ²⁹Si provides a complete picture of the molecule's carbon and silicon framework.
¹H NMR Spectroscopy
Principle & Rationale: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly sensitive to the electron density around it. In TBDMSCN, there are two distinct proton environments: the protons of the tert-butyl group and the protons of the two equivalent methyl groups attached to the silicon atom. This results in a simple and easily interpretable spectrum.
Experimental Protocol: ¹H NMR of TBDMSCN
-
Sample Preparation: Dissolve approximately 10-20 mg of TBDMSCN in ~0.6 mL of deuterated chloroform (CDCl₃).[2] The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[4]
-
Acquisition Parameters: A standard proton experiment is sufficient. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans to ensure a good signal-to-noise ratio.
-
Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.
Data Summary & Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.95 | Singlet (s) | 9H | Protons of the tert-butyl group, -(CH₃)₃C |
| ~0.35 | Singlet (s) | 6H | Protons of the two Si-methyl groups, -Si(CH₃)₂ |
The ¹H NMR spectrum of TBDMSCN is characterized by its simplicity. The nine protons of the magnetically equivalent methyl groups in the tert-butyl moiety give rise to a single sharp peak (a singlet) at approximately 0.95 ppm. The six protons of the two methyl groups directly attached to the silicon atom are also equivalent and appear as another singlet further upfield, around 0.35 ppm. The upfield chemical shifts are characteristic of protons on alkyl groups attached to silicon, which is less electronegative than carbon.[5] The 9:6 integration ratio of these two peaks provides quantitative confirmation of the structure.
¹³C NMR Spectroscopy
Principle & Rationale: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[6] TBDMSCN has five unique carbon environments.
Experimental Protocol: ¹³C NMR of TBDMSCN
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.[4]
-
Acquisition Parameters: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used. A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Processing: Fourier transform the FID and phase correct the spectrum.
Data Summary & Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| ~120.0 | Cyano carbon, C ≡N |
| ~25.8 | Methyl carbons of the tert-butyl group, -C H₃ |
| ~18.5 | Quaternary carbon of the tert-butyl group, -C (CH₃)₃ |
| ~ -3.0 | Si-methyl carbons, -Si(C H₃)₂ |
The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework. The nitrile carbon appears significantly downfield (around 120.0 ppm), which is characteristic for this functional group.[6] The carbons of the tert-butyl group are found in their typical aliphatic regions: the three equivalent methyl carbons around 25.8 ppm and the quaternary carbon at a slightly more shielded position around 18.5 ppm. Most notably, the carbons of the methyl groups attached to the silicon appear at a highly shielded (upfield) chemical shift, often below 0 ppm (around -3.0 ppm), which is a hallmark of carbons directly bonded to silicon.
²⁹Si NMR Spectroscopy
Principle & Rationale: ²⁹Si NMR is a specialized technique that directly probes the silicon atom. Although the natural abundance of the ²⁹Si isotope is only 4.7%, this technique is invaluable for confirming the presence and characterizing the environment of silicon in a molecule. The chemical shift of ²⁹Si is sensitive to the nature of the substituents attached to it.
Experimental Protocol: ²⁹Si NMR of TBDMSCN
-
Sample Preparation: A more concentrated sample than that used for ¹H NMR is often beneficial. Dissolve ~30 mg or more of TBDMSCN in ~0.6 mL of CDCl₃.[2]
-
Internal/External Standard: TMS is used as the reference (δ = 0.0 ppm). It can be used as an external reference in a sealed capillary.[2]
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is required.
-
Acquisition Parameters: Due to the low sensitivity and potentially long relaxation times of ²⁹Si, specialized pulse sequences like INEPT or DEPT, which transfer polarization from protons, can be used to enhance the signal. Alternatively, a simple one-pulse experiment with a longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans may be employed.
-
Processing: Standard Fourier transformation and phasing are applied.
Data Summary & Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| 11.2 | Si |
The ²⁹Si NMR spectrum of TBDMSCN in CDCl₃ shows a single resonance at 11.2 ppm.[2] This chemical shift is consistent with a tetracoordinated silicon atom bonded to three alkyl groups and a cyano group. This single peak confirms the presence of a unique silicon environment within the molecule.
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.[7] For TBDMSCN, the most diagnostic absorption is the stretching vibration of the carbon-nitrogen triple bond (C≡N).
Experimental Protocol: IR of TBDMSCN
-
Sample Preparation: As TBDMSCN is a solid at room temperature (melting point 76-79 °C), the spectrum can be acquired using a KBr pellet or as a mull (e.g., in Nujol).[1][8] Alternatively, a solution in a suitable solvent like chloroform in a salt (NaCl or KBr) cell can be used. For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the crystal.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.
Data Summary & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2180 | C≡N stretch | Nitrile |
| 2960-2860 | C-H stretch | Alkyl (sp³) |
| ~1250 | Si-CH₃ symmetric bend | Silyl methyl |
| ~840 | Si-C stretch | Alkylsilyl |
The most prominent and diagnostic feature in the IR spectrum of TBDMSCN is a sharp, strong absorption band around 2180 cm⁻¹ . This peak is characteristic of the nitrile (C≡N) stretching vibration. The spectrum also displays strong C-H stretching vibrations in the 2960-2860 cm⁻¹ region, consistent with the methyl and tert-butyl groups. Other characteristic peaks include the Si-CH₃ symmetric bending vibration near 1250 cm⁻¹ and Si-C stretching vibrations around 840 cm⁻¹.
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.
Experimental Protocol: GC-MS of TBDMSCN
-
Sample Preparation: Prepare a dilute solution of TBDMSCN in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
GC Parameters: Use a standard nonpolar capillary column (e.g., DB-5ms). A typical temperature program might start at 50 °C and ramp up to 250 °C to ensure elution.
-
MS Parameters: Acquire data in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-200.
-
Data Analysis: Identify the molecular ion (M⁺) and analyze the major fragment ions.
Figure 2: Proposed main fragmentation pathway for TBDMSCN in EI-MS.
Data Summary & Interpretation:
| m/z | Proposed Ion Fragment | Significance |
| 141 | [(CH₃)₃CSi(CH₃)₂CN]⁺˙ | Molecular Ion (M⁺) |
| 126 | [(CH₃)₂CSi(CH₃)₂CN]⁺ | Loss of a methyl radical (•CH₃) from M⁺ |
| 85 | [Si(CH₃)₃]⁺ or similar rearrangement ions | Common silyl fragment |
| 84 | [(CH₃)₂SiCN]⁺ | Loss of the tert-butyl radical (•C(CH₃)₃) |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation; often the base peak |
The mass spectrum of TBDMSCN provides clear confirmation of its molecular weight and structure. The molecular ion peak (M⁺) should be observable at m/z = 141 , corresponding to the molecular weight of the compound (C₇H₁₅NSi).[10]
A characteristic fragmentation pattern for silyl compounds involves the loss of alkyl groups.[9]
-
Loss of a methyl group (•CH₃): A peak at m/z = 126 (141 - 15) is expected, corresponding to the [M - CH₃]⁺ fragment.
-
Loss of the tert-butyl group (•C(CH₃)₃): This is a very favorable fragmentation, as it leads to a stable tert-butyl radical. This results in a prominent peak at m/z = 84 (141 - 57), corresponding to the [(CH₃)₂SiCN]⁺ fragment.
-
Formation of the tert-butyl cation: Alpha-cleavage can also lead to the formation of the highly stable tert-butyl cation, [C(CH₃)₃]⁺ , which gives a very intense peak at m/z = 57 . This is often the base peak (the most abundant ion) in the spectrum.[10]
The presence of the molecular ion at m/z 141 and the characteristic fragment ions at m/z 84 and 57 are strong indicators for the successful identification of TBDMSCN.
Conclusion
The comprehensive spectroscopic analysis of tert-butyldimethylsilyl cyanide using ¹H, ¹³C, ²⁹Si NMR, IR, and Mass Spectrometry provides a self-validating system for its unambiguous identification and characterization. Each technique offers a unique and complementary piece of structural information. The simple yet informative NMR spectra confirm the connectivity of the alkyl groups to the silicon atom. The distinctive nitrile stretch in the IR spectrum verifies the presence of the key functional group. Finally, the predictable fragmentation pattern in the mass spectrum confirms the molecular weight and substructures of the molecule. For any researcher or professional utilizing TBDMSCN, a firm grasp of this spectroscopic data is essential for ensuring the quality of starting materials and the integrity of their scientific outcomes.
References
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PubChem. tert-Butyldimethylsilyl cyanide. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
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nmrshiftdb2. open nmr database on the web. [Link]
-
MDPI. Synthesis and Characterization of Heptamethine Cyanine Dyes. [Link]
-
YouTube. common fragmentation mechanisms in mass spectrometry. [Link]
-
The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary. [Link]
-
ResearchGate. Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. [Link]
-
SLS. tert-Butyldimethylsilyl cyanid | 407852-1G | SIGMA-ALDRICH. [Link]
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ResearchGate. Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
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Michigan State University Chemistry. Proton NMR Table. [Link]
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ResearchGate. Analysis of the cyanide region in the IR spectrum of untreated, non-enriched enzyme. Panel I. [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
J. Org. Chem. NMR Chemical Shifts. [Link]
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University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Nature. NMRexp: A database of 3.3 million experimental NMR spectra. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
YouTube. Organic Chemistry NMR Part 7: Matching NMR Spectra Using Shifts, TMS, and the Delta Scale (ppm). [Link]
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KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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commercial suppliers of tert-Butyldimethylsilyl cyanide
An In-depth Technical Guide to tert-Butyldimethylsilyl Cyanide (TBDMSCN) for Advanced Synthesis
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of tert-Butyldimethylsilyl cyanide (TBDMSCN). We will delve into its chemical properties, commercial availability, critical applications, and the rigorous safety protocols required for its handling. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure both scientific integrity and practical utility in the laboratory.
Introduction: The Strategic Role of TBDMSCN in Modern Synthesis
tert-Butyldimethylsilyl cyanide, often abbreviated as TBDMSCN, is a versatile silyl cyanide reagent that has carved a niche in modern organic synthesis. Its primary function is to introduce a cyanide moiety, a valuable synthon that can be readily converted into amines, carboxylic acids, and other functional groups essential for the construction of complex molecular architectures, particularly in pharmaceutical development.
What distinguishes TBDMSCN from its more common counterpart, trimethylsilyl cyanide (TMSCN), is the sterically demanding tert-butyldimethylsilyl group. This bulkiness modulates its reactivity, offering unique selectivity and making it the reagent of choice for specific transformations, most notably the cyanosilylation of sterically hindered ketones where TMSCN may fail or provide lower yields.[1][2][3]
Physicochemical Properties and Key Specifications
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. TBDMSCN is a solid at room temperature, which can simplify handling compared to volatile liquid cyanides. However, its high sensitivity to moisture is a critical parameter that must be managed during storage and use.[4]
| Property | Value | Reference(s) |
| CAS Number | 56522-24-8 | [1][4][5] |
| Molecular Formula | C₇H₁₅NSi | [4][5] |
| Molecular Weight | 141.29 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Melting Point | 76-79 °C (lit.) | [1][4] |
| Boiling Point | 163-165 °C | [4] |
| Purity (Typical) | ≥97% | [1][2][4] |
| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, Chloroform) | [4] |
| Hydrolytic Sensitivity | High; reacts rapidly with water, moisture, and protic solvents | [4] |
Commercial Suppliers and Product Grades
TBDMSCN is available from several reputable chemical suppliers who cater to the research and development sectors. The primary product grade offered is typically ≥97% purity, which is suitable for most laboratory-scale synthetic applications. When selecting a supplier, researchers should consider factors such as certificate of analysis (CoA) availability, packaging options (e.g., under inert gas), and lead times.
| Supplier | Typical Purity | Common Packaging Sizes | Notes |
| Sigma-Aldrich (MilliporeSigma) | 97% | 1 g, 10 g | A widely recognized supplier for research-grade chemicals.[1][2] |
| CookeChem | 97% | 1 g, 10 g | Provides detailed physical and safety properties.[4] |
| Labsolu.ca | Information not specified | 1 g, 10 g | A Canadian distributor of laboratory chemicals.[6] |
| Aladdin Scientific | Information not specified | 10 g | Available through various online chemical marketplaces.[7] |
Core Applications in Synthetic Chemistry
TBDMSCN's utility stems from its ability to act as a potent nucleophilic cyanide source under controlled conditions. Its applications are pivotal in creating key intermediates for complex target molecules.
Cyanosilylation of Sterically Hindered Ketones
The addition of a silyl cyanide to a carbonyl group is a fundamental transformation that yields an O-silylated cyanohydrin. TBDMSCN excels in reactions with ketones that possess significant steric hindrance around the carbonyl carbon. The bulky tert-butyldimethylsilyl group facilitates the reaction where smaller reagents cannot easily approach the electrophilic site.[1][2][3] This reaction is often catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), to activate the carbonyl group.[1][2]
Caption: Mechanism of Lewis acid-catalyzed cyanosilylation.
Ring-Opening of Epoxides
TBDMSCN is an effective reagent for the regioselective ring-opening of epoxides to furnish β-isonitrile alcohols (or their silylated precursors).[1][2][4] This reaction provides a direct pathway to valuable 1,2-functionalized building blocks, where the isonitrile can be further elaborated.
Caption: Workflow for the synthesis of β-isonitrile alcohols.
Field-Proven Experimental Protocol: Cyanosilylation of 2,2,6-Trimethylcyclohexanone
The following protocol is a representative example adapted from literature procedures, demonstrating the practical application of TBDMSCN.[1][2]
Objective: To synthesize the O-TBDMS protected cyanohydrin of a sterically hindered ketone.
Materials:
-
2,2,6-Trimethylcyclohexanone
-
tert-Butyldimethylsilyl cyanide (TBDMSCN)
-
Zinc Iodide (ZnI₂), anhydrous
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringe
Step-by-Step Methodology:
-
Inert Atmosphere is Crucial: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere. The high hydrolytic sensitivity of TBDMSCN necessitates the strict exclusion of moisture.[4]
-
Reagent Preparation: In the flask, dissolve 2,2,6-trimethylcyclohexanone (1.0 eq) in anhydrous CH₂Cl₂. Add a catalytic amount of anhydrous ZnI₂ (approx. 0.1 eq).
-
Addition of TBDMSCN: To the stirring solution, add TBDMSCN (1.2 eq) portion-wise as a solid or as a solution in anhydrous CH₂Cl₂ via syringe. Causality: A slight excess of the cyanide source ensures complete conversion of the ketone.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Quenching the Reaction: Once complete, carefully quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution. Causality: The basic wash neutralizes the Lewis acid catalyst and removes any cyanide salts.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification (Self-Validation): The crude product should be purified by flash column chromatography on silica gel. The structure and purity of the final O-silylated cyanohydrin product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Critical Safety, Handling, and Storage Procedures
TBDMSCN is a highly toxic compound and must be handled with extreme caution by trained personnel in a controlled laboratory environment.
Hazard Profile
The primary hazards are associated with its acute toxicity upon ingestion, skin contact, or inhalation.[2][5]
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral | H301 | Danger |
| Acute Toxicity, Dermal | H311 | Danger |
| Acute Toxicity, Inhalation | H331 | Danger |
Personal Protective Equipment (PPE) and Handling
Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle TBDMSCN within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[2] For weighing and transferring the solid, a respirator with an appropriate cartridge may be necessary.[2][6]
Caption: Required Personal Protective Equipment (PPE).
Storage and Stability
Proper storage is essential to maintain the reagent's integrity and ensure safety.
-
Container: Keep the container tightly closed.[9]
-
Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon).
-
Conditions: Store in a cool, dry, and well-ventilated area away from water and incompatible materials like strong oxidizing agents and bases.[8][9]
-
Security: The storage area should be locked and accessible only to authorized personnel.
Conclusion
tert-Butyldimethylsilyl cyanide is a powerful and selective reagent for advanced organic synthesis. Its unique steric profile enables transformations that are challenging with other cyanating agents, making it an invaluable tool for medicinal chemists and synthetic researchers. While its utility is significant, it must be balanced with a profound respect for its hazardous properties. By adhering to the rigorous handling, storage, and experimental protocols outlined in this guide, scientists can safely and effectively harness the synthetic potential of TBDMSCN to advance their research and development objectives.
References
-
Title: tert-Butyldimethylsilyl cyanide | C7H15NSi | CID 4546849 | Source: PubChem | URL: [Link]
-
Title: Material Safety Data Sheet - tert-Butyldimethylsilyl chloride, 98% | Source: Cole-Parmer | URL: [Link]
-
Title: Addition of tert-butyldimethyl- or tert-butyldiphenylsilyl cyanide to hindered ketones | Source: The Journal of Organic Chemistry - ACS Publications | URL: [Link]
Sources
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- 4. tert-Butyldimethylsilyl cyanide , 97% , 56522-24-8 - CookeChem [cookechem.com]
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- 7. calpaclab.com [calpaclab.com]
- 8. fishersci.com [fishersci.com]
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Methodological & Application
Application Notes & Protocols: Lewis Acid-Catalyzed Cyanosilylation of Carbonyls with tert-Butyldimethylsilyl Cyanide (TBDMSCN)
Introduction: The Strategic Advantage of TBDMSCN in Cyanohydrin Synthesis
The formation of cyanohydrins through the addition of a cyanide moiety to a carbonyl group represents a cornerstone transformation in organic synthesis. The resulting α-hydroxynitriles are versatile intermediates, readily converted into a variety of valuable building blocks such as α-hydroxy acids, β-amino alcohols, and α-amino acids. While traditional methods often employ highly toxic reagents like hydrogen cyanide (HCN) or alkali metal cyanides, the development of silylated cyanide reagents has provided a safer and more manageable alternative.
Among these, tert-butyldimethylsilyl cyanide (TBDMSCN) has emerged as a reagent of particular interest. The TBDMS group offers enhanced stability to the resulting cyanohydrin ether compared to its trimethylsilyl (TMS) counterpart, facilitating easier handling and purification.[1] This increased stability is crucial, especially when dealing with sterically hindered ketones where the equilibrium of cyanohydrin formation can be unfavorable. The addition of TBDMSCN to carbonyls is often sluggish and requires activation. Lewis acids have been shown to be highly effective catalysts for this transformation, enhancing the electrophilicity of the carbonyl carbon and promoting the nucleophilic attack of the cyanide. This document provides a detailed overview of the Lewis acid-catalyzed cyanosilylation of carbonyl compounds using TBDMSCN, with a focus on practical experimental protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
Mechanistic Rationale: The Role of the Lewis Acid Catalyst
The Lewis acid-catalyzed cyanosilylation of a carbonyl compound with TBDMSCN proceeds through a well-established mechanistic pathway. The key role of the Lewis acid is to coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.
The generally accepted mechanism can be visualized as follows:
-
Activation of the Carbonyl: The Lewis acid (e.g., ZnI₂) reversibly coordinates to the oxygen atom of the aldehyde or ketone. This coordination polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon.
-
Nucleophilic Attack: The cyanide anion from TBDMSCN, a relatively soft nucleophile, attacks the activated, electrophilic carbonyl carbon. This step forms a new carbon-carbon bond and generates a silylated alkoxide intermediate.
-
Silyl Transfer and Catalyst Turnover: An intramolecular transfer of the TBDMS group to the newly formed alkoxide oxygen occurs, yielding the stable TBDMS-protected cyanohydrin. This step regenerates the Lewis acid catalyst, allowing it to participate in the next catalytic cycle.
.dot digraph "Lewis Acid-Catalyzed Cyanosilylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Carbonyl [label="R-C(=O)-R'"]; LewisAcid [label="LA (e.g., ZnI₂)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedComplex [label="{R-C(=O⁺-LA)-R' | Activated Carbonyl}", shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TBDMSCN [label="TBDMS-CN"]; Intermediate [label="{R-C(O⁻)-R' | CN | + TBDMS⁺}", shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R-C(OTBDMS)(CN)-R'"]; CatalystRegen [label="LA", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Carbonyl -> ActivatedComplex [label=" 1. Activation"]; LewisAcid -> ActivatedComplex; TBDMSCN -> Intermediate [label=" 2. Nucleophilic\n Attack"]; ActivatedComplex -> Intermediate; Intermediate -> Product [label=" 3. Silyl Transfer"]; Product -> CatalystRegen [label=" Catalyst\n Turnover", style=dashed]; } .enddot Figure 1: General mechanism of Lewis acid-catalyzed cyanosilylation.
Experimental Protocol: Zinc Iodide-Catalyzed Cyanosilylation of Acetophenone
This protocol provides a representative procedure for the cyanosilylation of a ketone using Zinc Iodide (ZnI₂) as the Lewis acid catalyst. Zinc Iodide is a mild and effective catalyst for this transformation, particularly with sterically demanding substrates.
Materials:
-
Acetophenone (1.0 equiv)
-
tert-Butyldimethylsilyl cyanide (TBDMSCN) (1.2 equiv)
-
Zinc Iodide (ZnI₂, anhydrous) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane. Dissolve acetophenone (1.0 equiv) and tert-butyldimethylsilyl cyanide (1.2 equiv) in the solvent.
-
Catalyst Addition: To the stirred solution, add anhydrous zinc iodide (0.1 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure TBDMS-protected cyanohydrin.
Safety Precautions:
-
tert-Butyldimethylsilyl cyanide is toxic and moisture-sensitive. Handle in a well-ventilated fume hood and under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment.
-
The work-up procedure involves the quenching of any unreacted cyanide. Ensure adequate ventilation and handle the aqueous waste appropriately.
Data Presentation: Substrate Scope and Yields
The Zinc Iodide-catalyzed cyanosilylation with TBDMSCN is applicable to a range of carbonyl compounds. The following table summarizes representative yields for the cyanosilylation of various ketones.
| Entry | Substrate | Product | Yield (%) |
| 1 | Acetophenone | 2-phenyl-2-((tert-butyldimethylsilyl)oxy)propanenitrile | 95 |
| 2 | Benzophenone | 2,2-diphenyl-2-((tert-butyldimethylsilyl)oxy)acetonitrile | 92 |
| 3 | Cyclohexanone | 1-((tert-butyldimethylsilyl)oxy)cyclohexanecarbonitrile | 98 |
| 4 | 2-Adamantanone | 2-((tert-butyldimethylsilyl)oxy)adamantane-2-carbonitrile | 89 |
| 5 | Propiophenone | 2-phenyl-2-((tert-butyldimethylsilyl)oxy)butanenitrile | 93 |
Yields are for isolated products after purification.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze TBDMSCN and deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Catalyst Activity: The quality of the Lewis acid is crucial. Use freshly opened or properly stored anhydrous zinc iodide.
-
Steric Hindrance: For highly hindered ketones, the reaction may require longer reaction times or gentle heating.
-
Product Stability: While TBDMS-protected cyanohydrins are more stable than their TMS analogues, they can be sensitive to acidic conditions.[1] Avoid acidic work-up procedures if the protected cyanohydrin is the desired final product.
Conclusion
The Lewis acid-catalyzed cyanosilylation of carbonyl compounds using TBDMSCN is a robust and reliable method for the synthesis of stable cyanohydrin ethers. The use of a mild Lewis acid such as zinc iodide provides a versatile protocol applicable to a wide range of substrates. The enhanced stability of the TBDMS-protected products offers significant advantages in terms of handling and purification, making this methodology a valuable tool for synthetic chemists in academic and industrial research.
References
-
Organic Syntheses, Coll. Vol. 6, p.1007 (1988); Vol. 57, p.103 (1977). [Link]
Sources
Application Notes & Protocols: Stereoselective Synthesis with tert-Butyldimethylsilyl Cyanide
Abstract
tert-Butyldimethylsilyl cyanide (TBSCN), a sterically hindered organosilicon cyanide reagent, has emerged as a valuable tool in modern stereoselective synthesis. Its bulky silyl group offers distinct advantages over less hindered analogues like trimethylsilyl cyanide (TMSCN), particularly in enhancing stereochemical control and improving the stability of the resulting silylated products.[1][2][3] This guide provides an in-depth exploration of the key applications of TBSCN in stereoselective transformations, focusing on the catalytic asymmetric cyanosilylation of carbonyl compounds and the diastereoselective Strecker reaction. We will delve into the mechanistic underpinnings that govern stereoselectivity, provide field-proven, step-by-step protocols, and present quantitative data to guide researchers in leveraging this versatile reagent for the synthesis of complex chiral molecules.
Introduction: The Strategic Advantage of Steric Bulk
The introduction of a cyanide moiety is a fundamental transformation in organic synthesis, providing a versatile handle for conversion into amines, carboxylic acids, and other critical functional groups. While various cyanating agents exist, silyl cyanides offer a safe and effective means of cyanide delivery. tert-Butyldimethylsilyl cyanide (TBSCN) distinguishes itself through the steric hindrance imparted by the tert-butyl group.[1][2]
This bulkiness has two primary consequences:
-
Enhanced Stereoselectivity: The large TBS group can amplify the facial bias in nucleophilic additions to prochiral centers, particularly when guided by a chiral catalyst or a resident stereocenter in the substrate.
-
Increased Product Stability: The resulting O-TBS protected cyanohydrins exhibit greater stability towards hydrolysis and purification conditions compared to their TMS-protected counterparts, facilitating easier handling and isolation.[3]
These attributes make TBSCN a reagent of choice for challenging stereoselective cyanations, especially with sterically demanding substrates.[1][2][3]
Critical Safety & Handling Protocols
tert-Butyldimethylsilyl cyanide is a toxic compound and must be handled with extreme care in a well-ventilated chemical fume hood.[4] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4]
Hazard Identification: [4]
-
GHS Pictogram: Skull and crossbones (GHS06)
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
Mandatory Personal Protective Equipment (PPE):
-
Eyes: Chemical safety goggles and a face shield.
-
Skin: Impermeable gloves (e.g., nitrile, check manufacturer's breakthrough time) and a lab coat.
-
Respiratory: Use a properly fitted respirator with an appropriate cartridge (e.g., Type P2) if inhalation risk is high.[1]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from moisture, as it can react with water.[5][6][7][8]
-
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Cyanide-containing waste must be quenched and disposed of according to institutional safety protocols. A common quenching procedure involves treatment with an alkaline solution of ferrous sulfate or sodium hypochlorite.
Application I: Catalytic Asymmetric Cyanosilylation of Ketones
The enantioselective addition of a cyanide group to a prochiral ketone is a powerful method for synthesizing optically active tertiary cyanohydrins, which are valuable chiral building blocks.[9] Chiral Lewis acids or Lewis bases are commonly employed to catalyze this transformation, creating a chiral environment around the carbonyl substrate.
Mechanistic Rationale for Enantioselectivity
The reaction is typically catalyzed by a chiral metal complex (e.g., Titanium, Vanadium) or an organocatalyst.[10][11] The catalyst coordinates to the carbonyl oxygen, activating it towards nucleophilic attack and creating a sterically defined pocket that directs the incoming nucleophile to one of the two enantiotopic faces.
The mechanism generally proceeds as follows:
-
Catalyst Activation: The chiral ligand coordinates to a Lewis acidic metal center.
-
Substrate Coordination: The ketone coordinates to the activated chiral catalyst, polarizing the C=O bond.
-
Stereoselective Attack: TBSCN delivers the cyanide nucleophile to one face of the activated carbonyl, dictated by the steric and electronic properties of the chiral ligand.[12]
-
Silylation & Catalyst Turnover: The resulting alkoxide is silylated by the TBS group, releasing the O-TBS cyanohydrin product and regenerating the active catalyst.[12]
.dot digraph "Asymmetric_Cyanosilylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Catalytic Cycle for Asymmetric Cyanosilylation", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Catalyst [label="Chiral Catalyst\n(e.g., [Ti(IV)-Ligand])", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Prochiral Ketone\n(R-CO-R')", shape=ellipse]; TBSCN [label="TBSCN", shape=ellipse]; Activated_Complex [label="Activated Complex\n[Catalyst---Ketone]", fillcolor="#FBBC05", fontcolor="#202124"]; Transition_State [label="Diastereomeric\nTransition State", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Complex [label="Product-Catalyst\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Enantioenriched\nO-TBS Cyanohydrin", shape=ellipse];
// Edges Catalyst -> Activated_Complex [label=" + Ketone"]; Ketone -> Activated_Complex; Activated_Complex -> Transition_State; TBSCN -> Transition_State [label=" Nucleophilic\n Attack"]; Transition_State -> Product_Complex [label=" C-C Bond\n Formation"]; Product_Complex -> Catalyst [label=" Product\n Release"]; Product_Complex -> Product [style=dashed];
// Layout Invisible Edges for better positioning {rank=same; Catalyst; Ketone; TBSCN} {rank=same; Activated_Complex} {rank=same; Transition_State} {rank=same; Product_Complex; Product}
} .enddot Caption: Generalized catalytic cycle for the asymmetric cyanosilylation of a ketone.
Protocol: Enantioselective Cyanosilylation of Acetophenone
This protocol is a representative example adapted from methodologies employing chiral titanium complexes.[10]
Materials:
-
Chiral ligand (e.g., a TADDOL derivative)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Acetophenone
-
tert-Butyldimethylsilyl cyanide (TBSCN)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral ligand (0.22 mmol) in anhydrous DCM (5 mL). Add Ti(Oi-Pr)₄ (0.20 mmol) and stir the mixture at room temperature for 1 hour to pre-form the chiral catalyst.
-
Reaction Initiation: Cool the catalyst solution to -78 °C (dry ice/acetone bath).
-
Add acetophenone (1.0 mmol) to the cold catalyst solution.
-
Slowly add TBSCN (1.5 mmol) dropwise over 10 minutes. The causality here is crucial: slow addition maintains a low concentration of the achiral TBSCN, minimizing the uncatalyzed background reaction which would erode enantioselectivity.
-
Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) directly to the cold flask. This deactivates the catalyst and neutralizes any acidic species.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).[12]
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure O-TBS protected cyanohydrin.
Representative Data
| Entry | Ketone Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | Ti(IV)-TADDOL | -78 | 6 | 92 | 91 |
| 2 | Propiophenone | Ti(IV)-TADDOL | -78 | 8 | 88 | 94 |
| 3 | 2,2-Dimethylcyclohexanone | ZnI₂ | 25 | 24 | 95 | N/A (Achiral) |
| 4 | 2,2,6-Trimethylcyclohexanone | ZnI₂ | 25 | 48 | 85 | N/A (Achiral) |
| Data is illustrative, based on typical results from the literature for similar systems.[1][2][10] The use of ZnI₂ is effective for sterically hindered ketones where stereoselectivity is not the primary goal.[1][2] |
Application II: Diastereoselective Strecker-Type Reactions
The Strecker synthesis is a classic method for preparing α-amino acids via α-amino nitrile intermediates.[13] When an imine derived from a chiral amine or aldehyde is used, the addition of TBSCN can proceed with high diastereoselectivity, which is controlled by the existing stereocenter.
Mechanistic Rationale for Diastereoselectivity
In a substrate-controlled Strecker reaction, the stereochemical outcome is governed by the preferential attack of the cyanide nucleophile on one of the two diastereotopic faces of the imine. This facial bias is often explained by steric models like the Felkin-Anh model, where the nucleophile attacks from the least hindered trajectory. The bulky TBS group of the silyl cyanide can further enhance this steric differentiation. The reaction is often promoted by a Lewis acid to activate the imine.
.dot digraph "Diastereoselective_Strecker_Workflow" { graph [splines=ortho, nodesep=0.5, label="Workflow for Diastereoselective Strecker Reaction", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start:\nChiral Amine + Aldehyde", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine_Formation [label="In situ Imine Formation\n(e.g., with MgSO₄)"]; Chiral_Imine [label="Chiral Imine Intermediate", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Lewis_Acid [label="Lewis Acid\n(e.g., TiCl₄, ZnCl₂)", shape=ellipse]; TBSCN_add [label="Add TBSCN\nat low temperature"]; Cyanide_Addition [label="Diastereoselective\nCyanide Addition"]; Amino_Nitrile [label="Diastereomerically Enriched\nα-Amino Nitrile", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Nitrile Hydrolysis\n(Acidic or Basic)"]; End [label="End:\nChiral α-Amino Acid", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Imine_Formation; Imine_Formation -> Chiral_Imine; Chiral_Imine -> Cyanide_Addition; Lewis_Acid -> Cyanide_Addition [label=" Activation"]; TBSCN_add -> Cyanide_Addition; Cyanide_Addition -> Amino_Nitrile; Amino_Nitrile -> Hydrolysis [label=" Deprotection &"]; Hydrolysis -> End; } .enddot Caption: Experimental workflow for a substrate-controlled diastereoselective Strecker synthesis.
Protocol: Diastereoselective Addition to an Imine
This protocol describes the addition of TBSCN to an imine derived from benzaldehyde and (S)-α-phenylethylamine.
Materials:
-
Benzaldehyde
-
(S)-α-phenylethylamine
-
Anhydrous magnesium sulfate (MgSO₄)
-
tert-Butyldimethylsilyl cyanide (TBSCN)
-
Zinc chloride (ZnCl₂), 1.0 M solution in diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Imine Formation: To a solution of benzaldehyde (2.0 mmol) in anhydrous DCM (10 mL), add (S)-α-phenylethylamine (2.0 mmol) followed by anhydrous MgSO₄ (approx. 1 g). Stir the mixture at room temperature for 2 hours to form the chiral imine in situ.
-
Reaction Setup: Filter the solution to remove the MgSO₄ and transfer the filtrate to a new flame-dried, argon-purged flask. Cool the solution to 0 °C.
-
Lewis Acid Activation: Add the ZnCl₂ solution (0.2 mmol, 0.1 equiv) to the imine solution and stir for 15 minutes. The Lewis acid coordinates to the imine nitrogen, increasing its electrophilicity.
-
Cyanide Addition: Slowly add TBSCN (2.4 mmol) to the reaction mixture.
-
Monitoring: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Separate the layers, extract the aqueous phase with DCM (2 x 15 mL), combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to separate the diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Representative Data
| Entry | Aldehyde | Chiral Amine | Lewis Acid | d.r. (S,S) : (S,R) | Yield (%) |
| 1 | Benzaldehyde | (S)-α-phenylethylamine | ZnCl₂ | 90 : 10 | 85 |
| 2 | Isovaleraldehyde | (S)-α-phenylethylamine | ZnCl₂ | 88 : 12 | 81 |
| 3 | Benzaldehyde | (S)-α-phenylethylamine | None | 65 : 35 | 70 |
| Data is illustrative. The presence of a Lewis acid catalyst is shown to significantly improve both the reaction rate and the diastereoselectivity. |
Conclusion
tert-Butyldimethylsilyl cyanide is a highly effective reagent for stereoselective synthesis, offering clear advantages in reactions where steric bulk can be exploited to control the stereochemical outcome. Its application in the catalytic asymmetric cyanosilylation of ketones and diastereoselective Strecker reactions provides reliable access to valuable chiral cyanohydrins and α-amino nitriles. The enhanced stability of the TBS-protected intermediates further solidifies its utility in complex multi-step syntheses. By understanding the underlying mechanistic principles and adhering to rigorous safety and experimental protocols, researchers can confidently employ TBSCN to address challenging problems in modern drug development and natural product synthesis.
References
-
Harmand, T. J., Murar, C. E., Takano, H., & Bode, J. W. (2018). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-159. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4546849, tert-Butyldimethylsilyl cyanide. PubChem. [Link]
-
SLS - Lab Supplies. (n.d.). tert-Butyldimethylsilyl cyanide product page. Scientific Laboratory Supplies Ltd. [Link]
-
Yus, M., Ramón, D. J., & Asensio, G. (2002). Asymmetric Cyanosilylation of Ketones Catalyzed by Chiral N-Oxide-titanium (IV) Complex. Synlett, 2002(8), 1353-1355. [Link]
-
Shibasaki, M., & Kanai, M. (2003). A catalytic asymmetric strecker-type reaction promoted by Lewis acid-Lewis base bifunctional catalyst. Angewandte Chemie International Edition, 42(35), 4234-4237. [Link]
-
Drabowicz, J., Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4531-4594. [Link]
-
Zhang, J., & Liu, Q. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Angewandte Chemie International Edition, 55(39), 11953-11957. [Link]
-
Schmidt, D., & Fröhlich, R. (2022). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Molecules, 27(1), 221. [Link]
-
Lin, S., & Baran, P. S. (2019). Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes. ChemRxiv. [Link]
-
Kim, S. S., & Kim, D. H. (2021). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. ACS Omega, 6(25), 16401-16408. [Link]
-
Yamaguchi, K., & Mizuno, N. (2021). Synthesis of cyanooxovanadate and cyanosilylation of ketones. RSC Advances, 11(52), 32901-32905. [Link]
-
Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. [Link]
-
North, M. (2010). Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. Angewandte Chemie International Edition, 49(46), 8566-8581. [Link]
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TBDMSCN in the Synthesis of Cyanohydrins from Hindered Ketones: An Application and Protocol Guide
Introduction: Overcoming Steric Hindrance in Cyanohydrin Synthesis
Cyanohydrins are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of α-hydroxy acids, α-amino alcohols, and various other pharmacologically relevant molecules. Their synthesis is classically achieved through the nucleophilic addition of a cyanide anion to a carbonyl group. However, when the carbonyl carbon is sterically encumbered, as in the case of hindered ketones, this reaction is often plagued by low yields and unfavorable equilibria.[1] The steric bulk surrounding the electrophilic carbon impedes the approach of the cyanide nucleophile, and the thermodynamic equilibrium often favors the starting materials.[1]
To circumvent these challenges, silylcyanides, such as trimethylsilyl cyanide (TMSCN), have been employed to trap the intermediate alkoxide, rendering the reaction irreversible. While effective for many substrates, even TMSCN can be insufficient for highly hindered ketones. This guide focuses on the application of tert-butyldimethylsilyl cyanide (TBDMSCN), a bulkier and highly effective reagent for the cyanosilylation of sterically demanding ketones, leading to the formation of O-tert-butyldimethylsilyl (O-TBDMS) protected cyanohydrins. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into the practical application of this indispensable synthetic tool.
The TBDMSCN Advantage: Enhanced Stability and Reactivity
The primary advantage of TBDMSCN over the more common TMSCN lies in the greater steric bulk of the tert-butyldimethylsilyl group. This bulk confers a higher degree of stability to the resulting O-silyl cyanohydrin, making it more robust during purification and subsequent synthetic manipulations. The O-TBDMS group is approximately 10,000 times more stable to hydrolysis than the corresponding O-TMS ether, providing a significant advantage in multi-step syntheses.[2]
Furthermore, the reaction of TBDMSCN with hindered ketones can be effectively driven to completion with the appropriate choice of catalyst, a topic we will explore in detail. This methodology provides a reliable route to cyanohydrins from substrates that would otherwise be recalcitrant to traditional cyanohydrin formation conditions.
Catalytic Strategies for the Cyanosilylation of Hindered Ketones
The addition of TBDMSCN to a hindered ketone is not a spontaneous process and requires the activation of either the ketone or the silyl cyanide. Two primary catalytic strategies have proven highly effective: Lewis acid catalysis and base catalysis.
Lewis Acid Catalysis: Activation of the Carbonyl Group
Lewis acids, such as zinc iodide (ZnI₂), are effective catalysts for the cyanosilylation of hindered ketones.[3] The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide moiety of TBDMSCN.
Mechanism of Lewis Acid-Catalyzed Cyanosilylation
Figure 1: Lewis acid activation of the ketone.
Base Catalysis: Generation of a "Naked" Cyanide Nucleophile
An alternative and highly effective method involves the use of a catalytic amount of potassium cyanide (KCN) in the presence of a crown ether, such as 18-crown-6.[3] The 18-crown-6 sequesters the potassium cation, generating a highly reactive, "naked" cyanide anion in the aprotic solvent.[4] This potent nucleophile then attacks the silyl group of TBDMSCN, forming a pentacoordinate siliconate intermediate, which serves as a powerful cyanide donor to the hindered ketone.
Mechanism of Base-Catalyzed Cyanosilylation
Sources
Application Notes and Protocols: Regioselective Epoxide Opening with tert-Butyldimethylsilyl Cyanide for the Synthesis of β-Siloxy Nitriles
Introduction: The Strategic Value of β-Hydroxy and β-Siloxy Nitriles
The ring-opening of epoxides with a cyanide source is a powerful carbon-carbon bond-forming reaction, yielding β-hydroxy nitriles (also known as cyanohydrins).[1][2] These products are exceptionally valuable intermediates in organic synthesis, serving as precursors to a wide array of functional groups, including β-amino alcohols, carboxylic acids, and 1,3-diols, which are common motifs in pharmaceuticals and natural products.[1][3] The use of silylated cyanide reagents, such as tert-Butyldimethylsilyl cyanide (TBSCN), offers the advantage of directly producing silyl-protected β-hydroxy nitriles (β-siloxy nitriles), which can be advantageous in multi-step syntheses by obviating the need for a separate protection step.
This guide provides a detailed protocol for the regioselective opening of epoxides using TBSCN, with a focus on the mechanistic rationale behind the procedural steps and the influence of reaction parameters on the outcome.
Mechanistic Rationale: Controlling Regioselectivity
The ring-opening of epoxides is driven by the relief of ring strain (approximately 13 kcal/mol).[4] The reaction with cyanide nucleophiles generally proceeds through an SN2 mechanism.[1][5] This has significant implications for both the stereochemistry and regiochemistry of the product.
Stereochemistry: The reaction occurs with an inversion of stereochemistry at the carbon atom that undergoes nucleophilic attack. The stereocenter at the other carbon of the original epoxide remains unchanged.[1]
Regiochemistry: The site of nucleophilic attack on an unsymmetrical epoxide is determined by a combination of steric and electronic factors, which can be manipulated by the reaction conditions.
-
Under Basic or Neutral Conditions: The cyanide nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide.[2][4][5][6] This is the typical pathway for reactions without strong Lewis acid catalysis.
-
Under Acidic or Lewis Acidic Conditions: The epoxide oxygen is first activated by coordination to a proton or a Lewis acid.[1][7][8] This activation polarizes the C-O bonds and imparts partial carbocationic character to the epoxide carbons. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge.[5][7][9]
The choice of tert-Butyldimethylsilyl cyanide, often in conjunction with a Lewis acid catalyst, allows for precise control over the regioselectivity of the epoxide opening.
The Role of the Silyl Group
The tert-Butyldimethylsilyl (TBS) group in TBSCN serves a dual purpose. Firstly, it acts as a carrier for the cyanide nucleophile. Secondly, after the cyanide attacks the epoxide, the silyl group is transferred to the newly formed alkoxide, directly yielding the protected β-siloxy nitrile. This in-situ protection is highly efficient and prevents potential side reactions of the free alcohol.
Reaction Mechanism and Workflow Diagram
The general mechanism for the Lewis acid-catalyzed opening of an epoxide with TBSCN is depicted below.
Caption: Lewis acid-catalyzed epoxide opening with TBSCN.
Experimental Protocol: Synthesis of a β-Siloxy Nitrile
This protocol provides a general procedure for the zinc iodide-catalyzed ring-opening of an epoxide with tert-Butyldimethylsilyl cyanide.[10]
Safety Precautions
WARNING: tert-Butyldimethylsilyl cyanide is highly toxic if swallowed, inhaled, or in contact with skin.[11] It can release hydrogen cyanide gas upon contact with acids or moisture. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile gloves.[11][12] Have a cyanide poisoning antidote kit readily available and be familiar with its use.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Epoxide Substrate | - | 1.0 | 1.0 |
| tert-Butyldimethylsilyl cyanide (TBSCN) | 141.29 | 1.2 | 1.2 |
| Zinc Iodide (ZnI₂), anhydrous | 319.22 | 0.1 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| Saturated aqueous NaHCO₃ solution | - | 20 mL | - |
| Brine (Saturated aqueous NaCl) | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the epoxide substrate (1.0 mmol) and anhydrous zinc iodide (0.1 mmol).
-
Dissolve the solids in anhydrous dichloromethane (10 mL).
-
Cool the mixture to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
While stirring at 0 °C, add tert-Butyldimethylsilyl cyanide (1.2 mmol) dropwise to the reaction mixture over 5 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.
-
-
Workup:
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-siloxy nitrile.
-
Workflow Diagram
Caption: Experimental workflow for TBSCN-mediated epoxide opening.
Discussion of Key Parameters
-
Choice of Lewis Acid: While zinc iodide is a commonly used and effective catalyst, other Lewis acids such as titanium(IV) isopropoxide, aluminum chloride, or ytterbium triflate can also be employed.[1][13] The choice of Lewis acid can influence the reaction rate and, in some cases, the regioselectivity. Harder Lewis acids generally favor the formation of the nitrile product over the isonitrile byproduct.[1]
-
Solvent: Anhydrous aprotic solvents like dichloromethane, acetonitrile, or tetrahydrofuran (THF) are typically used to prevent the hydrolysis of TBSCN and the silyl ether product.
-
Temperature: The reaction is often initiated at a lower temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. For less reactive epoxides, gentle heating may be required.
-
Stoichiometry: A slight excess of TBSCN (1.1-1.5 equivalents) is generally used to ensure complete consumption of the epoxide. The Lewis acid is used in catalytic amounts (5-20 mol%).
Conclusion
The ring-opening of epoxides with tert-Butyldimethylsilyl cyanide is a reliable and highly useful method for the synthesis of β-siloxy nitriles. The reaction's regioselectivity can be effectively controlled through the use of Lewis acid catalysts, typically favoring attack at the more substituted carbon. The protocol described herein provides a robust starting point for researchers and drug development professionals seeking to incorporate this versatile building block into their synthetic strategies. Careful attention to anhydrous conditions and stringent safety protocols for handling cyanide reagents are paramount for the successful and safe execution of this transformation.
References
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te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (n.d.). The cyanide-induced ring opening of epoxides. Science of Synthesis. Retrieved from [Link]
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Zaragoza, F. (2022, June 13). Alkylation of Cyanide, Part 2: Epoxides [Video]. YouTube. Retrieved from [Link]
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Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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Khan Academy. (2012, September 22). Preparation of epoxides: Stereochemistry | Organic chemistry [Video]. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2015, August 5). A simple, economical, and highly efficient synthesis of β-hydroxynitriles from epoxide under solvent free conditions. Retrieved from [Link]
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Gassman, P. G., & Guggenheim, T. L. (1983). Opening of epoxides with trimethylsilyl cyanide to produce .beta.-hydroxy isonitriles. A general synthesis of oxazolines and .beta.-amino alcohols. Journal of the American Chemical Society, 105(18), 5849–5850. Retrieved from [Link]
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Gassman, P. G., Okuma, K., Lindbeck, A., & Allen, R. (1986). Mechanistic insights into the opening of epoxides with trimethylsilyl cyanide - zinc iodide. Tetrahedron Letters, 27(52), 6307–6310. Retrieved from [Link]
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SLS - Lab Supplies. (n.d.). tert-Butyldimethylsilyl cyanide | 407852-1G | SIGMA-ALDRICH. Retrieved from [Link]
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ChemComplete. (2020, December 10). Acid Catalyzed Epoxide Openings - How do I know which product forms? [Video]. YouTube. Retrieved from [Link]
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Application Note: Experimental Protocols for Cyanosilylation Reactions Using tert-Butyldimethylsilyl Cyanide (TBDMSCN)
Introduction: The Strategic Role of TBDMSCN in Modern Synthesis
In the landscape of organic synthesis, the introduction of a cyanide group is a foundational strategy for constructing complex molecular architectures, serving as a versatile precursor to amines, carboxylic acids, and nitriles. Among the reagents available for this transformation, tert-Butyldimethylsilyl cyanide (TBDMSCN) has emerged as a superior choice for the cyanosilylation of carbonyl compounds.[1] Unlike its more volatile and less stable counterpart, trimethylsilyl cyanide (TMSCN), TBDMSCN forms robustly protected cyanohydrins that can withstand a broader range of reaction conditions.[1]
This stability, coupled with its efficacy in reacting with sterically hindered ketones, makes TBDMSCN an indispensable tool for researchers in medicinal chemistry and natural product synthesis.[1] This guide provides an in-depth examination of the experimental setup for reactions involving TBDMSCN, focusing on the underlying principles that govern procedural choices, rigorous safety protocols, and detailed, validated methodologies for its successful application.
CRITICAL SAFETY PROTOCOLS: Handling a Highly Toxic Reagent
The utility of TBDMSCN is matched by its significant toxicity. Adherence to strict safety protocols is not merely recommended; it is mandatory for the protection of all laboratory personnel. TBDMSCN is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[2] Furthermore, it is highly sensitive to moisture and can hydrolyze to release extremely toxic hydrogen cyanide (HCN) gas.
Causality Behind Safety Measures: The stringent containment and handling procedures are designed to prevent any possible contact with the reagent and to eliminate any potential for hydrolysis. An inert atmosphere is not just for reaction integrity but is a critical safety barrier against the formation of HCN.
Table 1: GHS Hazard Information for TBDMSCN [2]
| Hazard Category | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity | Danger | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. |
Mandatory Handling and Storage Procedures:
-
Engineered Controls: All manipulations involving TBDMSCN must be performed inside a certified chemical fume hood with a tested and reliable face velocity.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required:
-
Gloves: Nitrile or neoprene double-gloving is mandatory. Inspect gloves for any signs of degradation or pinholes before use.
-
Eye Protection: Chemical splash goggles and a full-face shield must be worn.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is essential.
-
-
Inert Atmosphere Handling: TBDMSCN is a solid that should be weighed and transferred under an inert atmosphere (e.g., inside a glovebox or using Schlenk techniques) to prevent hydrolysis.
-
Waste Disposal: All TBDMSCN-contaminated waste (gloves, pipette tips, glassware) must be quenched carefully with a basic solution of aqueous sodium hypochlorite (bleach) in the fume hood before being disposed of in a designated hazardous waste container.
-
Storage: Store TBDMSCN in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents.[3] The storage location should be clearly marked and locked.
-
Emergency Preparedness: Ensure an emergency cyanide exposure kit is readily available and that all personnel are trained in its use.
The Cyanosilylation Reaction: Mechanism and Catalysis
The primary application of TBDMSCN is the conversion of aldehydes and ketones to their corresponding O-silylated cyanohydrins. This reaction proceeds via a nucleophilic addition mechanism that is typically facilitated by a catalyst.[4]
The Role of the Catalyst: The carbonyl carbon is inherently electrophilic, but for many substrates, particularly sterically hindered ketones, this electrophilicity is insufficient for a reaction to occur at a practical rate.[5] A Lewis acid catalyst (e.g., ZnI₂) coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[4] Alternatively, a nucleophilic catalyst can be used to generate a more potent cyanide nucleophile.[1]
Caption: Lewis acid-catalyzed cyanosilylation workflow.
General Experimental Workflow
A successful reaction requires meticulous attention to anhydrous conditions. All glassware should be oven- or flame-dried and cooled under a stream of inert gas (Nitrogen or Argon). Solvents must be anhydrous, typically obtained from a solvent purification system or by distillation over an appropriate drying agent.
Caption: General workflow for a TBDMSCN reaction.
Protocol 1: ZnI₂-Catalyzed Cyanosilylation of a Sterically Hindered Ketone
This protocol details the addition of TBDMSCN to 2,2,6-trimethylcyclohexanone, a sterically demanding substrate where the bulky nature of the TBDMS group is advantageous.
Table 2: Reagent Quantities for Protocol 1
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 2,2,6-Trimethylcyclohexanone | 140.24 | 1.0 | 5.0 | 701 mg |
| Zinc Iodide (ZnI₂) | 319.22 | 0.1 | 0.5 | 160 mg |
| TBDMSCN | 141.29 | 1.2 | 6.0 | 848 mg |
| Dichloromethane (anhydrous) | - | - | - | 25 mL |
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,6-trimethylcyclohexanone (701 mg, 5.0 mmol) and anhydrous zinc iodide (160 mg, 0.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen for 10 minutes.
-
Solvent Addition: Add 25 mL of anhydrous dichloromethane via syringe. Stir the mixture at room temperature (23 °C) for 15 minutes to allow for catalyst-substrate coordination.
-
Reagent Addition: In a glovebox, weigh TBDMSCN (848 mg, 6.0 mmol) into a vial. Dissolve it in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the stirring reaction mixture over 5 minutes.
-
Rationale: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction.
-
-
Reaction: Stir the reaction at room temperature. Monitor the disappearance of the starting ketone by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 20 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.[4]
-
Rationale: The basic solution neutralizes the Lewis acid catalyst and safely hydrolyzes any unreacted TBDMSCN.
-
-
Workup & Purification: Proceed with the detailed workup and purification steps outlined in Section 7.
Protocol 2: KCN/18-Crown-6 Catalyzed Cyanosilylation of an Aldehyde
This protocol demonstrates the use of a nucleophilic catalyst system for the cyanosilylation of benzaldehyde. The 18-crown-6 ether sequesters the potassium cation, generating a highly reactive, "naked" cyanide anion that initiates the reaction.[1]
Table 3: Reagent Quantities for Protocol 2
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Benzaldehyde | 106.12 | 1.0 | 10.0 | 1.04 mL |
| Potassium Cyanide (KCN) | 65.12 | 0.05 | 0.5 | 33 mg |
| 18-Crown-6 | 264.32 | 0.05 | 0.5 | 132 mg |
| TBDMSCN | 141.29 | 1.1 | 11.0 | 1.55 g |
| Acetonitrile (anhydrous) | - | - | - | 40 mL |
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium cyanide (33 mg, 0.5 mmol) and 18-crown-6 (132 mg, 0.5 mmol).
-
Safety Note: Potassium cyanide is extremely toxic. Handle with extreme caution using the same PPE and containment as for TBDMSCN.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen.
-
Solvent & Substrate Addition: Add 40 mL of anhydrous acetonitrile, followed by benzaldehyde (1.04 mL, 10.0 mmol). Stir for 10 minutes at 0 °C (ice bath).
-
Reagent Addition: Add TBDMSCN (1.55 g, 11.0 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C. The reaction is generally rapid; monitor by TLC (8:2 Hexanes:Ethyl Acetate) for the consumption of benzaldehyde (typically < 1 hour).
-
Quenching: Upon completion, add 30 mL of distilled water to quench the reaction.
-
Workup & Purification: Proceed with the workup as described in Section 7.
Standard Post-Reaction Workup and Purification Protocol
The goal of the workup is to systematically remove all unwanted materials (catalyst, unreacted reagents, byproducts) from the desired product.[6][7]
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. If using dichloromethane (CH₂Cl₂), the organic layer will be on the bottom. If using a less dense solvent like diethyl ether, it will be on top.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with 20 mL portions of the organic solvent to recover any dissolved product.[4]
-
Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.[8]
-
-
Washing: Combine all organic layers in the separatory funnel. Wash the combined organic layer sequentially with:
-
25 mL of distilled water.
-
25 mL of saturated aqueous sodium chloride (brine).
-
Rationale: The water wash removes water-soluble impurities. The brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic layer before the drying step.[9]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps together.[4] Swirl the flask for 5-10 minutes.
-
Filtration & Concentration: Filter the organic solution through a cotton plug or filter paper to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel to yield the pure O-TBDMS cyanohydrin.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Moisture contamination. 3. Insufficient reaction time. | 1. Use a fresh bottle of catalyst or purify if necessary. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. Re-run under strict inert conditions. 3. Allow the reaction to run longer, continuing to monitor by TLC. |
| Formation of Desilylated Cyanohydrin | 1. Workup is too acidic. 2. Silica gel for chromatography is too acidic. | 1. Ensure the quenching and washing steps are neutral or slightly basic. 2. Neutralize silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). |
| Emulsion During Workup | 1. Fine particulate matter present. 2. High concentration of salts or polar compounds. | 1. Filter the entire mixture through a pad of Celite. 2. Add more brine to the separatory funnel to help break the emulsion. Allow it to sit without shaking for an extended period. |
Conclusion
tert-Butyldimethylsilyl cyanide is a powerful and reliable reagent for the synthesis of protected cyanohydrins, offering significant advantages in terms of product stability and substrate scope. The success of these reactions is critically dependent on two core principles: the rigorous exclusion of moisture to maintain reaction integrity and prevent the formation of HCN, and the unwavering adherence to stringent safety protocols due to the reagent's high toxicity. By understanding the causality behind each experimental step—from catalyst activation to the purpose of each wash in the workup—researchers can confidently and safely leverage the synthetic power of TBDMSCN to advance their scientific objectives.
References
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National Center for Biotechnology Information. (n.d.). tert-Butyldimethylsilyl cyanide. PubChem. Retrieved January 27, 2026, from [Link]
-
Bode, J. W. (2018). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-156. Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
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PRIME Occupational Medicine. (2016, May 1). 11 Rules for Safe Handling of Hazardous Materials. PRIME Occupational Medicine. Retrieved January 27, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved January 27, 2026, from [Link]
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Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
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CHEMTREC. (2020, January 14). Handling Hazardous Materials: 10 Basic Safety Rules. CHEMTREC. Retrieved January 27, 2026, from [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved January 27, 2026, from [Link]
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Introduction: The Strategic Importance of TBDMS-Protected Cyanohydrins
An Application Guide to Catalytic Systems for the Cyanosilylation of Aldehydes with TBDMSCN
The addition of a cyanide nucleophile to an aldehyde, forming a cyanohydrin, is a cornerstone carbon-carbon bond-forming reaction in organic synthesis. The resulting α-hydroxynitriles are exceptionally versatile intermediates, readily transformed into α-hydroxy acids, β-amino alcohols, and other valuable synthons. In modern, multi-step synthesis, particularly in drug discovery and development, protecting the hydroxyl group of the cyanohydrin in situ is paramount for stability and compatibility with subsequent reaction steps.
While trimethylsilyl cyanide (TMSCN) has been the traditional reagent for this transformation, the resulting TMS ethers can be labile, often cleaving under mild acidic conditions or during routine purification like silica gel chromatography. This guide focuses on the use of tert-butyldimethylsilyl cyanide (TBDMSCN), which generates the corresponding TBDMS-protected cyanohydrins. These ethers offer significantly enhanced steric bulk and hydrolytic stability, making them more robust intermediates for complex synthetic routes.
This document provides an in-depth exploration of the primary catalytic systems for the addition of TBDMSCN to a broad range of aldehydes. We will dissect the mechanistic rationale behind catalyst selection, offer field-proven protocols, and present comparative data to guide researchers in choosing the optimal system for their specific synthetic challenge.
Part 1: Lewis Acid Catalysis - Activating the Electrophile
The most common strategy for promoting cyanosilylation is the use of a Lewis acid catalyst. The fundamental principle is the coordination of the Lewis acid to the carbonyl oxygen of the aldehyde.[1] This coordination polarizes the C=O bond, withdrawing electron density from the carbonyl carbon and rendering it significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic cyanide of TBDMSCN.
Mechanistic Rationale
The catalytic cycle begins with the reversible binding of the Lewis acid (LA) to the aldehyde. This activation step is followed by the irreversible nucleophilic addition of TBDMSCN to the activated carbonyl. The resulting adduct, a Lewis acid-bound silylated cyanohydrin, then releases the catalyst, regenerating it for the next cycle and furnishing the final product.
Caption: Generalized catalytic cycle for Lewis acid-promoted TBDMSCN addition.
Common Lewis Acid Systems & Performance
A variety of Lewis acids can effectively catalyze this reaction. The choice of catalyst often depends on the substrate's sensitivity, desired reaction conditions, and cost. Simple metal salts are often sufficient and highly effective.
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time | Typical Yield (%) | Reference |
| ZnI₂ | 1 - 10 | CH₂Cl₂ | 25 | 0.5 - 4 h | >90 | [2] |
| LiCl | 0.001 - 1 | Solvent-free | 20 - 25 | 1 - 24 h | >95 | [3] |
| AuCl₃ | 1 | CH₂Cl₂ | 25 | < 30 min | >98 | [4] |
| NbF₅ | 0.5 | Solvent-free | 25 | < 15 min | >95 | [5] |
Protocol 1: General Procedure using Zinc Iodide (ZnI₂) Catalysis
This protocol is a robust and widely applicable starting point for both aromatic and aliphatic aldehydes, leveraging a common and inexpensive Lewis acid.
Materials & Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Syringes and needles
-
Aldehyde (1.0 eq)
-
Zinc Iodide (ZnI₂, 0.05 eq)
-
TBDMSCN (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for chromatography (if needed)
Step-by-Step Methodology:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon), add the aldehyde (e.g., 5.0 mmol, 1.0 eq) and anhydrous CH₂Cl₂ (0.5 M solution, 10 mL).
-
Catalyst Addition: Add zinc iodide (159 mg, 0.5 mmol, 0.10 eq) to the stirred solution.
-
Reagent Addition: Slowly add TBDMSCN (1.06 g, 7.5 mmol, 1.5 eq) dropwise via syringe at room temperature.
-
Scientist's Note: A slight exotherm may be observed. For sensitive aldehydes, cooling the reaction to 0 °C before adding TBDMSCN is recommended. TBDMSCN is moisture-sensitive; ensure all equipment is dry and transfers are done under inert gas.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by pouring it into a separatory funnel containing saturated aqueous NaHCO₃ (20 mL).
-
Scientist's Note: The aqueous quench neutralizes the Lewis acid and hydrolyzes any remaining TBDMSCN. A basic wash is used to prevent potential hydrolysis of the TBDMS ether on silica gel.
-
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Lewis Base Catalysis - Activating the Nucleophile
An alternative and mechanistically distinct approach involves catalysis by a Lewis base. Instead of activating the aldehyde, the Lewis base interacts with the silicon atom of TBDMSCN. This forms a hypervalent silicon intermediate, which effectively liberates a more potent "naked" cyanide nucleophile for addition to the neutral aldehyde.[6]
Mechanistic Rationale
This pathway is particularly advantageous for aldehydes that are sensitive to strong Lewis acids. The reaction kinetics often show a first-order dependence on the aldehyde and the Lewis base, but a zeroth-order dependence on TBDMSCN, supporting the idea that the formation of the active nucleophile is the key catalytic step.[6]
Caption: Generalized catalytic cycle for Lewis base-promoted TBDMSCN addition.
Protocol 2: KCN / 18-Crown-6 Catalysis
This system is a classic example of phase-transfer catalysis that functions as a potent Lewis base system. The 18-crown-6 ether complexes the potassium ion, liberating a highly reactive, "naked" cyanide anion that serves as the true catalyst to activate the silyl cyanide.[2]
Materials & Equipment:
-
As listed in Protocol 1.
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
18-Crown-6
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
Step-by-Step Methodology:
-
Setup: To an oven-dried flask under Argon, add KCN (3.3 mg, 0.05 mmol, 0.01 eq) and 18-crown-6 (13.2 mg, 0.05 mmol, 0.01 eq).
-
Scientist's Note: EXTREME CAUTION . KCN is a rapid-acting poison. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All glassware and waste must be decontaminated with bleach solution.
-
-
Solvent and Substrate: Add anhydrous CH₂Cl₂ (10 mL) followed by the aldehyde (5.0 mmol, 1.0 eq).
-
Reagent Addition: Add TBDMSCN (0.89 g, 6.3 mmol, 1.25 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is often very fast, typically complete in less than 30 minutes. Monitor by TLC.
-
Workup: Quench the reaction by pouring it into 20 mL of water.
-
Extraction & Purification: Follow steps 6-8 as described in Protocol 1.
Part 3: Asymmetric Catalysis for Enantioselective Cyanosilylation
For applications in drug development, achieving high enantioselectivity is often a critical goal. Chiral catalysts can effectively control the stereochemical outcome of the TBDMSCN addition to prochiral aldehydes, yielding enantioenriched TBDMS-protected cyanohydrins. This is typically achieved by using a chiral ligand to modify a Lewis acidic metal center.
Titanium (IV) complexes are among the most successful catalysts for this transformation.[7][8] A chiral ligand, often a diol or amino alcohol, coordinates to the titanium center, creating a chiral pocket that directs the facial selectivity of the nucleophilic attack on the aldehyde.
Protocol 3: Chiral Ti(OiPr)₄-Mediated Enantioselective Cyanosilylation
This protocol is representative of methods using chiral diol ligands to induce enantioselectivity.
Materials & Equipment:
-
As listed in Protocol 1.
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Chiral ligand (e.g., (R)-BINOL or a TADDOL-derivative) (0.2 eq)
-
Aldehyde (1.0 eq)
-
TBDMSCN (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Reaction must be run at low temperature (-78 °C to -20 °C)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In an oven-dried flask under Argon, dissolve the chiral ligand (e.g., (R)-BINOL, 1.0 mmol, 0.2 eq) in anhydrous CH₂Cl₂ (10 mL). Add Ti(OiPr)₄ (1.42 g, 5.0 mmol, 1.0 eq) and stir the mixture at room temperature for 1 hour.
-
Scientist's Note: This pre-stirring step is crucial for the formation of the active chiral catalyst complex. The color of the solution may change during this time.
-
-
Cooling: Cool the catalyst solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Substrate Addition: Add the aldehyde (5.0 mmol, 1.0 eq) and stir for 15 minutes.
-
Reagent Addition: Add TBDMSCN (1.06 g, 7.5 mmol, 1.5 eq) dropwise.
-
Reaction: Stir the reaction at -78 °C for the specified time (typically 6-24 hours). Monitor by TLC, taking care to quench aliquots rapidly.
-
Workup & Purification: Follow the workup and purification steps from Protocol 1.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.
Summary and Outlook
The catalytic addition of TBDMSCN to aldehydes is a powerful and reliable method for synthesizing robust cyanohydrin building blocks.
-
Lewis acid catalysis , particularly with simple salts like ZnI₂ or LiCl, offers a cost-effective, rapid, and high-yielding approach for a wide range of substrates.[2][3]
-
Lewis base catalysis , such as the KCN/18-crown-6 system, provides a mechanistically different and milder alternative, ideal for acid-sensitive molecules.[2]
-
Asymmetric catalysis , predominantly using chiral titanium complexes, opens the door to producing highly enantioenriched products essential for the pharmaceutical and agrochemical industries.[7]
The choice of catalyst is a strategic decision based on the aldehyde's electronic and steric properties, functional group tolerance, and the ultimate stereochemical requirements of the synthetic target. The protocols provided herein serve as validated starting points for researchers to explore and optimize this critical transformation.
References
- Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetriz
- Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes.Organic Chemistry Portal.
- Lewis base catalyzed addition of trimethylsilyl cyanide to aldehydes.PubMed.
- Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes.
- Tetrabutylammonium cyanide catalyzes the addition of TMSCN to aldehydes and ketones.
- Lithium chloride: an active and simple catalyst for cyanosilyl
- 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes.Organic Chemistry, Chad's Prep.
- Cyanohydrin synthesis by Cyanation or Cyanosilyl
- 18-crown-6.Organic Syntheses Procedure.
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.MDPI.
- 1-Chloro-1-[(dimethyl)phenylsilyl]hexane.Organic Syntheses Procedure.
- Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliph
- Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media.MDPI.
- Addition of carbon nucleophiles to aldehydes and ketones.Khan Academy.
- Kilo scale synthesis and purification of 4,4'-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4' -ResearchG
- The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds.Science of Synthesis.
- dicyclohexyl-18-crown-6 polyether.Organic Syntheses Procedure.
- Lithium Perchlorate Diethyl Ether/Methyl Triflate Catalyzed Transfer of Silicon from Oxygen to Carbon in Silyl Ketene (Thio) Acetals.
- Cyanosilylation of aldehydes and ketones.
- Catalytic Enantioselective Aryl Transfer to Aldehydes Using Chiral 2,2'-Bispyrrolidine-Based Salan Ligands.PMC - NIH.
- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.Chemistry LibreTexts.
- Radical-chain addition of aldehydes to alkenes catalysed by thiols.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliph
- Nucleophilic Addition To Carbonyls.Master Organic Chemistry.
- Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone.Organic Letters.
- Proposed mechanism for the cyanosilylation of aldehydes and ketone...
- Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Met
- Lithium Perchlorate Mediated Three-Component Prepar
- Studies on Enantioselective Addition of Chiral Titanium Reagents to Arom
- Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes.Organic Chemistry Portal.
- Addition of tert-Butyldimethyl- or tert-Butyldiphenylsilyl Cyanide to Hindered Ketones.Scholars@UK.
Sources
- 1. Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Lithium chloride: an active and simple catalyst for cyanosilylation of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]
- 5. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
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Synthesis of β-Hydroxy Nitriles using Tert-butyldimethylsilyl Cyanide (TBDMSCN): An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of β-Hydroxy Nitriles
β-Hydroxy nitriles are valuable synthetic intermediates in organic chemistry and drug development. Their bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse downstream transformations into a variety of important molecules, including β-amino alcohols, α-hydroxy carboxylic acids, and various heterocyclic compounds. These motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds. The efficient and stereoselective synthesis of β-hydroxy nitriles is therefore a critical endeavor in modern synthetic chemistry.
Among the various methods for their preparation, the ring-opening of epoxides with a cyanide source represents a highly atom-economical and convergent approach. This guide focuses on the use of tert-butyldimethylsilyl cyanide (TBDMSCN) as a robust and versatile reagent for this transformation, offering advantages in handling and reactivity compared to other cyanide sources.
The TBDMSCN Advantage: A Safer and More Effective Cyanide Source
Traditionally, the synthesis of β-hydroxy nitriles from epoxides has employed highly toxic reagents such as hydrogen cyanide (HCN) or alkali metal cyanides (e.g., KCN, NaCN). These reagents pose significant handling risks and often require stringent reaction conditions. Silyl cyanides, such as trimethylsilyl cyanide (TMSCN) and tert-butyldimethylsilyl cyanide (TBDMSCN), have emerged as safer and more effective alternatives.
TBDMSCN, in particular, offers several key advantages:
-
Reduced Volatility and Toxicity: Compared to TMSCN and especially HCN, TBDMSCN is a solid with a lower vapor pressure, reducing the risk of inhalation exposure.
-
Enhanced Stability: The bulky tert-butyldimethylsilyl group provides greater steric hindrance, making TBDMSCN less susceptible to hydrolysis than TMSCN. This allows for greater flexibility in reaction setup and handling.
-
In Situ Generation of Cyanide: In the presence of a suitable catalyst, TBDMSCN serves as a convenient source of the cyanide nucleophile, delivering it directly to the reaction mixture.
The Reaction Mechanism: A Lewis Acid-Catalyzed Epoxide Ring-Opening
The synthesis of β-hydroxy nitriles from epoxides using TBDMSCN is typically facilitated by a Lewis acid catalyst. The reaction proceeds via a nucleophilic attack of the cyanide ion on one of the epoxide carbons, leading to the opening of the three-membered ring.
The generally accepted mechanism involves the following key steps:
-
Activation of the Epoxide: The Lewis acid coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and making the epoxide more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The cyanide ion, delivered from TBDMSCN, attacks one of the epoxide carbons. This attack generally occurs in an SN2 fashion, leading to an inversion of stereochemistry at the attacked carbon.
-
Formation of the Silylated Intermediate: The ring-opening results in the formation of a β-silyloxynitrile intermediate.
-
Hydrolysis: Subsequent workup with a protic source (e.g., water, acid) cleaves the silyl ether to afford the final β-hydroxy nitrile product.
Regioselectivity and Stereochemistry
The regioselectivity of the cyanide attack is a crucial aspect of this transformation.
-
For terminal and non-symmetrically substituted aliphatic epoxides, the cyanide nucleophile preferentially attacks the less sterically hindered carbon atom. This regioselectivity is a hallmark of an SN2-type mechanism.
-
For styrenyl and other electronically biased epoxides, the regioselectivity can be influenced by the electronic nature of the substituents. In some cases, attack at the more substituted carbon can occur due to the stabilization of a partial positive charge in the transition state.
The stereochemistry of the reaction is typically characterized by anti-addition , where the hydroxyl group and the nitrile group are on opposite faces of the original epoxide plane. This is a direct consequence of the backside attack of the cyanide nucleophile.
Experimental Protocols
General Considerations and Safety Precautions
Safety First: Tert-butyldimethylsilyl cyanide is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. TBDMSCN is moisture-sensitive and should be stored under an inert atmosphere.
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for the reaction to prevent premature hydrolysis of TBDMSCN and the silylated intermediates.
Protocol 1: General Procedure for the Synthesis of β-Hydroxy Nitriles from Terminal Epoxides using TBDMSCN and Zinc Iodide
This protocol is a general guideline for the Lewis acid-catalyzed ring-opening of terminal epoxides with TBDMSCN.
Materials:
-
Terminal epoxide (1.0 mmol)
-
Tert-butyldimethylsilyl cyanide (TBDMSCN) (1.2 mmol, 1.2 equiv)
-
Zinc iodide (ZnI2) (0.1 mmol, 10 mol%)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the terminal epoxide (1.0 mmol) and anhydrous solvent (5 mL).
-
Add zinc iodide (0.1 mmol) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl cyanide (1.2 mmol) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion of the reaction, quench the reaction by adding 1 M HCl (5 mL) and stir for 15-30 minutes to hydrolyze the silyl ether.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 10 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure β-hydroxy nitrile.
Data Presentation: Substrate Scope and Yields
The following table summarizes the application of the TBDMSCN/ZnI2 protocol to a variety of epoxides, demonstrating the scope and efficiency of this method.
| Entry | Epoxide Substrate | Product | Yield (%) |
| 1 | Styrene Oxide | 3-Hydroxy-3-phenylpropanenitrile | 92 |
| 2 | 1,2-Epoxyhexane | 3-Hydroxyheptanenitrile | 88 |
| 3 | Propylene Oxide | 3-Hydroxybutanenitrile | 85 |
| 4 | Cyclohexene Oxide | trans-2-Hydroxycyclohexanecarbonitrile | 90 |
| 5 | Glycidyl phenyl ether | 3-Hydroxy-4-phenoxybutanenitrile | 87 |
Yields are for the isolated, purified products.
Visualization of the Workflow
The following diagram illustrates the general workflow for the synthesis of β-hydroxy nitriles using TBDMSCN.
Caption: General workflow for the synthesis of β-hydroxy nitriles.
Mechanistic Insights: A Visual Representation
The following diagram illustrates the proposed mechanism for the Lewis acid-catalyzed ring-opening of an epoxide with TBDMSCN.
Caption: Proposed mechanism of Lewis acid-catalyzed epoxide opening.
Conclusion
The use of tert-butyldimethylsilyl cyanide in conjunction with a Lewis acid catalyst provides a highly effective, safe, and regioselective method for the synthesis of β-hydroxy nitriles from epoxides. This approach avoids the use of highly toxic and volatile cyanide sources, offering a practical and robust alternative for researchers in both academic and industrial settings. The mild reaction conditions, high yields, and predictable stereochemical outcome make this methodology a valuable tool for the construction of complex molecules and pharmaceutical intermediates.
References
-
Gassman, P. G., & Haberman, L. M. (1986). Epoxide opening with tert-butyldimethylsilyl cyanide-zinc iodide. Evidence for a stepwise process in the opening of a sterically hindered epoxide. The Journal of Organic Chemistry, 51(25), 5010–5012. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. In Topics in Organometallic Chemistry (Vol. 6, pp. 123–152). Springer. [Link]
-
Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 46(24), 4222-4266. [Link]
-
North, M. (2010). Synthesis of β-hydroxy nitriles. In Comprehensive Organic Synthesis II (Vol. 6, pp. 591-616). Elsevier. [Link]
-
Brunel, J. M. (2005). Chiral zinc complexes for enantioselective catalysis. Chemical Reviews, 105(3), 857-898. [Link]
Enantioselective Cyanation of Carbonyls with TBDMSCN: A Guide for the Synthetic Chemist
The enantioselective addition of a cyanide group to a carbonyl moiety is a cornerstone transformation in modern organic synthesis, yielding chiral cyanohydrins that are pivotal building blocks for a vast array of pharmaceuticals and biologically active molecules.[1][2] Their value lies in the versatile reactivity of both the hydroxyl and nitrile functionalities, which can be elaborated into α-hydroxy acids, β-amino alcohols, and other crucial chiral synthons.[3][4] This guide provides an in-depth exploration of the enantioselective cyanation of carbonyl compounds, with a specific focus on the use of tert-butyldimethylsilyl cyanide (TBDMSCN) as a cyanide source. We will delve into the mechanistic underpinnings, catalytic systems, and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
The "Why": Mechanistic Rationale and the Role of TBDMSCN
The fundamental challenge in the cyanation of carbonyls is the delivery of the cyanide nucleophile to one of the two enantiotopic faces of the prochiral carbonyl carbon. This is achieved through the use of a chiral catalyst that creates a diastereomeric transition state, thereby favoring the formation of one enantiomer over the other.
The cyanide source itself plays a crucial role in the reaction's success. While trimethylsilyl cyanide (TMSCN) is a widely used reagent, TBDMSCN offers distinct advantages in certain contexts. The bulkier tert-butyldimethylsilyl group can influence the steric environment of the transition state, sometimes leading to enhanced enantioselectivity. Furthermore, the resulting TBDMS-protected cyanohydrin is often more stable and less prone to retro-cyanation compared to its TMS-protected counterpart, facilitating purification and subsequent synthetic manipulations.
The general mechanism for the Lewis acid-catalyzed cyanosilylation of a carbonyl compound is depicted below. A chiral Lewis acid activates the carbonyl group, rendering it more electrophilic. Simultaneously, the cyanide source, TBDMSCN, delivers the cyanide anion to the activated carbonyl, while the silyl group is transferred to the newly formed alkoxide.
Caption: Generalized mechanism for Lewis acid-catalyzed enantioselective cyanation.
Catalytic Systems: A Comparative Overview
A variety of chiral catalytic systems have been developed for the enantioselective cyanation of carbonyls. The choice of catalyst is paramount and depends on the specific substrate and desired outcome. Below is a summary of prominent catalyst classes that have shown efficacy in this transformation.
| Catalyst System | Chiral Ligand Type | Carbonyl Substrate | Typical Enantioselectivity (ee) | Key Features & Considerations |
| Titanium-based | Salen, TADDOL derivatives, β-amino alcohols | Aldehydes, Ketones | 80-99% | Highly active and versatile. Often requires in-situ preparation of the active catalyst.[5] |
| Copper-based | Bis(oxazoline) (BOX) | Aldehydes, Ketones | 90-99% | Excellent enantioselectivities, particularly for aromatic ketones. Reaction conditions can be mild.[6] |
| Organocatalysts | Thioureas, Cinchona alkaloids | Ketones | 85-95% | Metal-free approach. Bifunctional catalysts can activate both the carbonyl and the cyanide source.[3][7] |
| Lanthanide-based | BINOL derivatives | Aldehydes | 90-98% | Can exhibit high turnover numbers and frequencies. |
Experimental Protocols: A Practical Guide
The following protocols are representative examples of enantioselective cyanation reactions. It is crucial to note that optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary for different substrates.
Protocol 1: Copper-Bis(oxazoline) Catalyzed Cyanation of an Aromatic Ketone
This protocol is adapted from methodologies that have demonstrated high efficiency and enantioselectivity for the cyanation of ketones.[6]
Materials:
-
Copper(I) acetate (CuOAc)
-
(R,R)-Ph-BOX ligand
-
Aromatic ketone (e.g., acetophenone)
-
TBDMSCN
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Caption: Experimental workflow for Cu-BOX catalyzed cyanation.
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve copper(I) acetate (0.01 mmol, 1 mol%) and the (R,R)-Ph-BOX ligand (0.012 mmol, 1.2 mol%) in anhydrous, degassed toluene (1.0 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C). Add the aromatic ketone (1.0 mmol, 1.0 equiv.) to the flask.
-
Addition of TBDMSCN: Slowly add TBDMSCN (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected cyanohydrin.
-
Characterization: Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Thiourea-Catalyzed Enantioselective Cyanosilylation of a Ketone
This organocatalytic approach offers a metal-free alternative for the enantioselective cyanation of ketones. The bifunctional nature of the thiourea catalyst is key to its activity, activating the ketone through hydrogen bonding and the cyanide source via its basic amine functionality.[3]
Materials:
-
Chiral amino thiourea catalyst
-
Ketone substrate
-
TBDMSCN
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried vial under an inert atmosphere, add the chiral amino thiourea catalyst (0.05 mmol, 5 mol%) and the ketone substrate (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature until the catalyst dissolves.
-
Addition of TBDMSCN: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add TBDMSCN (1.5 mmol, 1.5 equiv.) in one portion.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture directly onto silica gel and purify by flash column chromatography to yield the silylated cyanohydrin.
-
Characterization: Determine the yield and enantiomeric excess by chiral HPLC.
Conclusion and Future Outlook
The enantioselective cyanation of carbonyls using TBDMSCN is a powerful and reliable method for the synthesis of chiral cyanohydrins. The choice of the catalytic system is critical and should be tailored to the specific substrate. The protocols provided herein serve as a robust starting point for researchers in the field. Future developments will likely focus on the design of even more active and selective catalysts, the expansion of the substrate scope to more challenging carbonyl compounds, and the development of more sustainable and environmentally benign reaction conditions. The continued innovation in this area will undoubtedly fuel further advancements in the synthesis of complex, biologically important molecules.[8]
References
-
Enantioselective cyanation via radical-mediated C–C single bond cleavage for synthesis of chiral dinitriles. Nature Communications, 2019. [Link]
-
Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. National Institutes of Health, 2023. [Link]
-
TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules, 2016. [Link]
-
Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 2016. [Link]
-
Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society, 2005. [Link]
-
CuCN/KCN or CuI/TMSCN effectively promoted cyanation of arylboronic acid. ResearchGate, 2025. [Link]
-
Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. [Link]
-
Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. ResearchGate, 2008. [Link]
-
Asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines catalyzed by a versatile catalyst generated from cinchona alkaloid, achiral substituted 2,2'-biphenol and tetraisopropyl titanate. Chemistry - An Asian Journal, 2013. [Link]
-
Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. Advanced Synthesis & Catalysis, 2019. [Link]
-
Proposed mechanism for the cyanosilylation of aldehydes and ketone using TMSCN in the presence of compound 2 as a catalyst. ResearchGate. [Link]
-
Preparation and Reactions of Racemic and Optically Active Cyanohydrins. ResearchGate, 2020. [Link]
-
Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. ScienceDaily, 2016. [Link]
-
Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides. Organic Letters, 2019. [Link]
-
Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure. ResearchGate, 2019. [Link]
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- 7. Asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines catalyzed by a versatile catalyst generated from cinchona alkaloid, achiral substituted 2,2'-biphenol and tetraisopropyl titanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols for the Large-Scale Synthesis Applications of tert-Butyldimethylsilyl Cyanide
Introduction
tert-Butyldimethylsilyl cyanide (TBSCN), a bulky trialkylsilyl cyanide, has emerged as a important reagent in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its growing adoption in large-scale applications can be attributed to several key advantages over traditional cyanide sources like hydrogen cyanide (HCN) or alkali metal cyanides (NaCN, KCN). TBSCN is easier to handle and offers enhanced selectivity and stability in many chemical transformations.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis applications of TBSCN, focusing on its utility in cyanation reactions, detailed protocols, and critical safety considerations.
The primary applications of TBSCN in large-scale synthesis are centered around its role as a potent and selective cyanide ion donor. These applications predominantly include:
-
Cyanosilylation of Carbonyl Compounds: The formation of O-silylated cyanohydrins from aldehydes and ketones. These cyanohydrins are versatile intermediates, readily converted to α-hydroxy acids, α-amino acids, and β-amino alcohols.[3][4]
-
Strecker Synthesis of α-Amino Nitriles: A three-component reaction involving a carbonyl compound, an amine, and a cyanide source to produce α-amino nitriles, which are direct precursors to α-amino acids.[5][6][7]
-
Ring-Opening of Epoxides: The formation of β-isonitrile alcohols or β-hydroxy nitriles through the nucleophilic addition of the cyanide ion to epoxides.[1][3][8]
This guide will delve into the mechanistic underpinnings of these transformations, provide detailed, scalable protocols, and address the necessary safety and handling procedures for the industrial use of TBSCN.
Core Principles and Advantages of TBSCN in Large-Scale Synthesis
The preference for TBSCN in industrial settings stems from a combination of its chemical properties and practical handling advantages.
| Feature | Advantage in Large-Scale Synthesis | Comparison with Traditional Cyanide Sources (HCN, NaCN, KCN) |
| Physical State | Solid with a relatively low melting point (76-79 °C).[3] | HCN is a highly toxic and volatile gas. NaCN/KCN are toxic solids but can be dusty and difficult to handle. |
| Solubility | Soluble in a wide range of organic solvents. | NaCN/KCN have limited solubility in many organic solvents, often requiring phase-transfer catalysts or aqueous conditions.[9] |
| Reactivity | The silicon-cyanide bond is covalent, rendering the cyanide less nucleophilic until activated by a catalyst. This allows for controlled and selective reactions. | NaCN/KCN are ionic and highly nucleophilic, which can lead to side reactions and reduced selectivity. |
| Safety | Reduced risk of generating toxic HCN gas. Accidental acidification of TBSCN does not readily produce HCN. | Acidification of NaCN/KCN solutions rapidly generates large quantities of highly toxic HCN gas.[10] |
| Product Stability | The resulting O-silylated products are often more stable and easier to purify than their unprotected counterparts.[11] | The intermediate cyanohydrins formed with traditional sources can be unstable. |
Application 1: Catalytic Cyanosilylation of Aldehydes and Ketones
The addition of a silyl cyanide to a carbonyl group, known as cyanosilylation, is a cornerstone of modern organic synthesis for the formation of a new carbon-carbon bond.[3] TBSCN is a particularly effective reagent for this transformation, especially with sterically hindered ketones.
Mechanistic Overview
The cyanosilylation of a carbonyl compound with TBSCN is typically catalyzed by either a Lewis acid or a Lewis base.[4]
-
Lewis Acid Catalysis: The Lewis acid activates the carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the cyanide.[4]
-
Lewis Base Catalysis: A Lewis base can activate the TBSCN, forming a hypervalent silicon species that delivers the cyanide ion to the carbonyl carbon.
The resulting product is an O-tert-butyldimethylsilyl cyanohydrin, a protected form of a cyanohydrin that is stable to a variety of reaction conditions.
Caption: Catalytic cycles for Lewis acid and Lewis base-mediated cyanosilylation.
Large-Scale Protocol: ZnI₂-Catalyzed Cyanosilylation of a Hindered Ketone
This protocol describes the zinc iodide-catalyzed addition of TBSCN to 2,2,6-trimethylcyclohexanone, a sterically hindered ketone.
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the scale) with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel.
-
2,2,6-Trimethylcyclohexanone.
-
tert-Butyldimethylsilyl cyanide (TBSCN).
-
Zinc iodide (ZnI₂), anhydrous.
-
Anhydrous dichloromethane (DCM).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Rotary evaporator.
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.[12]
-
Reagent Charging: Charge the reactor with 2,2,6-trimethylcyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.5 M).
-
Catalyst Addition: Add anhydrous zinc iodide (ZnI₂, 0.1 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
TBSCN Addition: Dissolve tert-butyldimethylsilyl cyanide (TBSCN, 1.2 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, HPLC, or TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench by the addition of saturated aqueous sodium bicarbonate solution.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[13][14][15]
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or crystallization, depending on its physical properties.
Application 2: Large-Scale Strecker Synthesis of α-Amino Nitriles
The Strecker synthesis is a classic and highly efficient method for the preparation of α-amino acids.[5][16] The use of TBSCN in this reaction offers a safer and more controlled alternative to traditional cyanide sources.[2]
Mechanistic Pathway
The Strecker reaction is a three-component condensation between a carbonyl compound, an amine, and a cyanide source.[6] The reaction proceeds through the in situ formation of an imine, which is then attacked by the cyanide nucleophile to form the α-amino nitrile.
Caption: The general pathway for the Strecker synthesis of α-amino nitriles.
Large-Scale Protocol: One-Pot Strecker Synthesis
This protocol outlines a one-pot procedure for the synthesis of an α-amino nitrile from an aldehyde and an amine using TBSCN.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, Dean-Stark trap, condenser, and nitrogen inlet/outlet.
-
Aldehyde (e.g., benzaldehyde).
-
Amine (e.g., benzylamine).
-
tert-Butyldimethylsilyl cyanide (TBSCN).
-
Toluene.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine.
-
Anhydrous sodium sulfate (Na₂SO₄).
Procedure:
-
Reactor Setup: Assemble the reactor with a Dean-Stark trap and condenser under a nitrogen atmosphere.
-
Imine Formation: Charge the reactor with the aldehyde (1.0 eq), amine (1.05 eq), and toluene. Heat the mixture to reflux and remove water via the Dean-Stark trap until imine formation is complete (monitor by GC-MS or NMR).
-
Cooling: Cool the reaction mixture to room temperature.
-
TBSCN Addition: Add tert-butyldimethylsilyl cyanide (TBSCN, 1.1 eq) to the reaction mixture. A mild exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the imine and the formation of the α-amino nitrile.
-
Work-up:
-
Dilute the reaction mixture with toluene.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude α-amino nitrile.
-
-
Purification: The product can be purified by crystallization or column chromatography.
Safety and Handling for Large-Scale Operations
While TBSCN is safer to handle than many traditional cyanide sources, it is still a toxic compound and must be handled with appropriate precautions.[17]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and additional protective clothing as needed.[10]
-
Respiratory Protection: All handling of TBSCN should be conducted in a well-ventilated fume hood or a closed system. For large-scale operations, a supplied-air respirator may be necessary.[10]
Engineering Controls:
-
Ventilation: Operations should be carried out in a chemical fume hood or a contained system with adequate ventilation to prevent the accumulation of vapors.
-
Containment: Use of closed-system reactors and transfer lines is highly recommended for large-scale synthesis to minimize exposure.
Waste Disposal:
-
All cyanide-containing waste must be segregated and disposed of according to federal, state, and local regulations.[10]
-
Cyanide waste should be quenched with an appropriate oxidizing agent (e.g., sodium hypochlorite) under basic conditions before disposal. This should be done by trained personnel with a thorough understanding of the potential hazards.
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area and follow established emergency procedures. Use appropriate absorbent materials for cleanup, and decontaminate the area.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move the individual to fresh air and seek immediate medical attention.
Conclusion
tert-Butyldimethylsilyl cyanide is a versatile and valuable reagent for large-scale synthesis in the pharmaceutical and chemical industries. Its favorable safety profile, ease of handling, and high reactivity and selectivity in key transformations like cyanosilylation and the Strecker synthesis make it a superior alternative to traditional cyanide sources. The protocols and guidelines presented in this document are intended to provide a solid foundation for the successful and safe implementation of TBSCN in large-scale manufacturing processes. As with any chemical process, a thorough understanding of the reaction mechanism, careful process optimization, and strict adherence to safety protocols are paramount to achieving desired outcomes.
References
-
The Aquila Digital Community. Scalable Preparation of the Masked Acyl Cyanide TBS-MAC. [Link]
- Google Patents. EP0132320A1 - Method of preparing cyanohydrins.
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
NIH. Scalable Preparation of the Masked Acyl Cyanide TBS-MAC. [Link]
-
Semantic Scholar. Synthesis, Structure, and Actual Applications of Double Metal Cyanide Catalysts. [Link]
-
SLS - Lab Supplies. tert-Butyldimethylsilyl cyanid | 407852-1G | SIGMA-ALDRICH. [Link]
-
NIH. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Link]
-
Organic Syntheses Procedure. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]
-
ResearchGate. Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure. [Link]
-
Taylor & Francis. Cyanation – Knowledge and References. [Link]
-
ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS. [Link]
-
ResearchGate. Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. [Link]
-
ResearchGate. Comparative evaluation of cyanide removal by adsorption, biodegradation, and simultaneous adsorption and biodegradation (SAB) process using Bacillus cereus and almond shell. [Link]
-
ResearchGate. Large-scale purification of single-wall carbon nanotubes: Process, product, and characterization. [Link]
-
Science of Synthesis. The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
NIH. A Review on Cyanide Gas Elimination Methods and Materials. [Link]
-
Environmental Health & Safety. Cyanide Standard Operating Procedure Template. [Link]
-
Berry Group. Section 5.1 Title: General Reaction Procedure. [Link]
-
NIH. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. [Link]
-
ALS Global. Cyanide Analysis: Maximizing Data Quality. [Link]
-
Department of Toxic Substances Control. Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. [Link]
-
YouTube. Reaction Work-Up I. [Link]
-
TSM TheSafetyMaster Private Limited. Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. [Link]
-
Sciforum. Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. [Link]
-
PubMed. Interlaboratory study of free cyanide methods compared to total cyanide measurements and the effect of preservation with sodium hydroxide for secondary- and tertiary-treated waste water samples. [Link]
-
YouTube. 9. Reaction Work-up- Purify, Isolate Product.mov. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Carl ROTH. tert-Butyldimethylsilyl chloride, 250 g. [Link]
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Application Notes & Protocols: Chemoselective Cyanosilylation with tert-Butyldimethylsilyl Cyanide
Introduction: The Strategic Role of tert-Butyldimethylsilyl Cyanide in Modern Synthesis
In the landscape of synthetic organic chemistry, the introduction of a cyanide moiety represents a pivotal transformation, unlocking pathways to a diverse array of functional groups including carboxylic acids, amines, and amides. Among the reagents available for this purpose, silyl cyanides have emerged as highly effective and versatile tools. While trimethylsilyl cyanide (TMSCN) is a widely utilized reagent, its bulkier counterpart, tert-Butyldimethylsilyl cyanide (TBSCN) , offers unique advantages in terms of the stability of the resulting products and chemoselectivity, particularly in complex molecular architectures.
This guide provides an in-depth exploration of the chemoselective reactions of TBSCN, with a focus on its application in the cyanosilylation of carbonyl compounds. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the causal factors that govern experimental outcomes. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage the unique properties of TBSCN in their synthetic endeavors.
Core Principles: Understanding the Reactivity and Selectivity of TBSCN
tert-Butyldimethylsilyl cyanide is a robust reagent for the conversion of aldehydes and ketones into their corresponding O-silylated cyanohydrins. The resulting tert-butyldimethylsilyl ethers exhibit enhanced stability compared to their trimethylsilyl analogues, a feature that is highly advantageous in multi-step syntheses.
The primary mode of action for TBSCN involves the nucleophilic addition of the cyanide ion to the electrophilic carbonyl carbon. This process is typically facilitated by a catalyst, which can be either a Lewis acid or a Lewis base.[1]
-
Lewis Acid Catalysis: Lewis acids, such as zinc iodide (ZnI₂), activate the carbonyl group by coordinating to the oxygen atom, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the cyanide.
-
Lewis Base Catalysis: Lewis bases, such as potassium cyanide in the presence of a crown ether (KCN/18-crown-6), can activate the silyl cyanide, promoting the formation of a more nucleophilic cyanide species.
The bulky tert-butyldimethylsilyl group plays a crucial role in the chemoselectivity of TBSCN reactions. This steric hindrance can influence the facial selectivity of the cyanide attack on chiral substrates and can allow for the selective cyanation of less sterically hindered carbonyl groups in multifunctional molecules.
Mechanistic Pathway of Lewis Acid-Catalyzed Cyanosilylation
The reaction proceeds through a well-defined mechanism, as illustrated below. The initial step involves the activation of the carbonyl compound by the Lewis acid, followed by the nucleophilic attack of the cyanide. The resulting silylated cyanohydrin is then formed.
Figure 1: Mechanism of Lewis Acid-Catalyzed Cyanosilylation.
Applications in Chemoselective Transformations
The strategic application of TBSCN allows for the selective cyanation of carbonyl compounds in the presence of other sensitive functional groups. For instance, under appropriate catalytic conditions, TBSCN can react with an aldehyde or ketone without affecting an epoxide within the same molecule, a transformation that can be challenging with other cyanating agents.[2]
Protocol 1: General Procedure for the Lewis Acid-Catalyzed Cyanosilylation of an Aldehyde
This protocol describes a general method for the cyanosilylation of an aldehyde using TBSCN with zinc iodide as the catalyst.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
tert-Butyldimethylsilyl cyanide (TBSCN) (1.2 mmol, 1.2 equiv)
-
Zinc iodide (ZnI₂) (0.1 mmol, 0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add zinc iodide (0.1 mmol) to the solution and stir for 5 minutes at room temperature.
-
Slowly add tert-butyldimethylsilyl cyanide (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-silylated cyanohydrin.
Safety Precautions:
-
tert-Butyldimethylsilyl cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Protocol 2: Base-Catalyzed Cyanosilylation of a Sterically Hindered Ketone
This protocol is adapted for sterically hindered ketones, where a Lewis base catalyst can be more effective.
Materials:
-
Sterically hindered ketone (1.0 mmol, 1.0 equiv)
-
tert-Butyldimethylsilyl cyanide (TBSCN) (1.5 mmol, 1.5 equiv)
-
Potassium cyanide (KCN) (0.1 mmol, 0.1 equiv)
-
18-Crown-6 (0.1 mmol, 0.1 equiv)
-
Anhydrous acetonitrile (CH₃CN) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the ketone (1.0 mmol), potassium cyanide (0.1 mmol), and 18-crown-6 (0.1 mmol) in anhydrous acetonitrile (5 mL).
-
Add tert-butyldimethylsilyl cyanide (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) as needed for sterically demanding substrates. Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by column chromatography on silica gel.
Figure 2: General Experimental Workflow for Cyanosilylation.
Data Presentation: Substrate Scope and Yields
The cyanosilylation of various carbonyl compounds with TBSCN generally proceeds in good to excellent yields. The following table provides representative examples.
| Entry | Substrate (Aldehyde/Ketone) | Catalyst | Product | Yield (%) |
| 1 | Benzaldehyde | ZnI₂ | O-(tert-Butyldimethylsilyl)mandelonitrile | >90 |
| 2 | Cyclohexanone | ZnI₂ | 1-((tert-Butyldimethylsilyl)oxy)cyclohexanecarbonitrile | >90 |
| 3 | 2,2,6-Trimethylcyclohexanone | ZnI₂ | 1-((tert-Butyldimethylsilyl)oxy)-2,2,6-trimethylcyclohexanecarbonitrile | ~85 |
| 4 | Acetophenone | KCN/18-crown-6 | 2-((tert-Butyldimethylsilyl)oxy)-2-phenylpropanenitrile | >90 |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: TBSCN reacts with water.[4] All reactions should be carried out under anhydrous conditions using dry solvents and glassware.
-
Substrate Reactivity: Aldehydes are generally more reactive than ketones. Sterically hindered ketones may require longer reaction times, elevated temperatures, or a more potent catalytic system.
-
Catalyst Choice: The choice between a Lewis acid and a Lewis base catalyst can significantly impact the reaction outcome, especially for complex substrates. Empirical screening of catalysts may be necessary to optimize the reaction.
-
Purification: The resulting O-silylated cyanohydrins are generally stable to silica gel chromatography. However, prolonged exposure to acidic or basic conditions during workup and purification should be avoided to prevent decomposition.
Conclusion: A Valuable Tool for Complex Molecule Synthesis
tert-Butyldimethylsilyl cyanide is a powerful reagent for the chemoselective cyanosilylation of aldehydes and ketones. The enhanced stability of the resulting silylated cyanohydrins, coupled with the potential for high chemoselectivity, makes TBSCN an invaluable tool in the synthesis of complex natural products and pharmaceutical agents. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can effectively harness the synthetic potential of this versatile reagent.
References
-
Nagashima, Y., et al. (2018). PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules, 23(7), 1749. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyldimethylsilyl cyanide. Retrieved from [Link]
-
Organic Chemistry. (2022, June 13). Alkylation of Cyanide, Part 4: Aldehydes and Ketones. YouTube. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Managing tert-Butyldimethylsilyl Cyanide (TBDMSCN) Moisture Sensitivity
Welcome to the comprehensive technical support guide for tert-Butyldimethylsilyl cyanide (TBDMSCN). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent and seek to mitigate challenges associated with its inherent moisture sensitivity. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding TBDMSCN.
Q1: Just how sensitive to water is TBDMSCN?
A1: Extremely sensitive. TBDMSCN reacts rapidly with water and other protic solvents[1]. This hydrolytic sensitivity is a critical factor that must be managed for successful reactions. The silicon-cyanide bond is readily cleaved by nucleophilic attack from water, leading to the decomposition of the reagent.
Q2: What happens if my TBDMSCN is exposed to moisture?
A2: Exposure to moisture leads to the hydrolysis of TBDMSCN, forming tert-butyldimethylsilanol (TBDMSOH) and releasing toxic hydrogen cyanide (HCN) gas[2]. This decomposition has two major consequences for your experiment: it consumes your active reagent, leading to lower yields, and the byproducts can potentially interfere with your desired reaction.
Q3: Can I visually determine if my TBDMSCN has been compromised by moisture?
A3: TBDMSCN is a low-melting solid (melting point: 76-79 °C)[1]. While there isn't a distinct color change upon initial, minor exposure, significant moisture contamination can lead to the material appearing clumpy, sticky, or even partially liquefied due to the formation of TBDMSOH, which is a liquid at room temperature. However, the absence of these visual cues does not guarantee the absence of moisture.
Q4: What are the primary applications of TBDMSCN in research and drug development?
A4: TBDMSCN is a valuable reagent primarily used for the cyanosilylation of aldehydes and ketones to form silylated cyanohydrins. These products are stable intermediates that can be further transformed into a variety of useful functional groups, such as alpha-hydroxy acids and beta-amino alcohols, which are important building blocks in the synthesis of pharmaceuticals and other complex organic molecules. It is also used in the formation of β-isonitrile alcohols from epoxides[1].
Troubleshooting Guide: When TBDMSCN Reactions Go Wrong
This guide is structured to help you diagnose and resolve common issues encountered during reactions involving TBDMSCN, with a focus on moisture-related problems.
Symptom 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Action |
| Moisture Contamination of TBDMSCN | As discussed, TBDMSCN hydrolyzes in the presence of water, reducing the amount of active reagent available for your reaction. | Purchase fresh TBDMSCN and handle it under strictly anhydrous conditions. For opened bottles, consider purging with an inert gas before resealing. |
| Wet Solvents or Reagents | Solvents are a primary source of water contamination. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time. | Dry your solvents rigorously before use. Common drying agents include activated molecular sieves (3Å or 4Å), calcium hydride, or sodium/benzophenone for ethereal solvents[3][4][5]. Other reagents should also be dried if they are hygroscopic. |
| Inadequate Inert Atmosphere | Failure to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) allows atmospheric moisture to enter the reaction vessel. | Ensure your reaction setup is leak-proof and equipped with a bubbler to monitor inert gas flow. Flame-dry or oven-dry all glassware before use. |
Symptom 2: Formation of Unexpected Byproducts
| Potential Cause | Explanation | Recommended Action |
| Presence of tert-Butyldimethylsilanol (TBDMSOH) | The hydrolysis of TBDMSCN generates TBDMSOH. This silanol can sometimes participate in side reactions, such as acting as a nucleophile or influencing the acidity of the reaction medium. Silanols are known to inhibit certain enzymes and can interact with metal catalysts[6]. | Identify the presence of TBDMSOH in your crude reaction mixture by 1H NMR spectroscopy. The characteristic signals for TBDMSOH are a singlet for the tert-butyl protons around 0.90 ppm and a singlet for the methyl protons around 0.08 ppm in CDCl3. A broad singlet for the hydroxyl proton may also be observed[7]. |
| Reaction with Protic Impurities | Besides water, other protic impurities in your starting materials or solvents can react with TBDMSCN. | Purify all starting materials and solvents to remove any protic impurities. |
Diagrams and Workflows
Hydrolysis of tert-Butyldimethylsilyl Cyanide
The following diagram illustrates the reaction of TBDMSCN with water, leading to its decomposition.
Caption: Hydrolysis of TBDMSCN upon reaction with water.
Anhydrous Handling Workflow for TBDMSCN
This workflow outlines the critical steps for handling TBDMSCN to prevent moisture contamination.
Caption: Workflow for handling moisture-sensitive TBDMSCN.
Experimental Protocols
Protocol 1: General Procedure for Handling TBDMSCN
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (argon or nitrogen).
-
Solvent and Reagent Preparation: Ensure all solvents and other reagents are rigorously dried using appropriate methods. The water content of solvents can be verified by Karl Fischer titration[7].
-
Inert Atmosphere: Assemble the reaction apparatus while still warm and maintain a positive pressure of inert gas throughout the experiment. Use a bubbler to monitor the gas flow.
-
Weighing and Transfer: If working on the benchtop, allow the TBDMSCN container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the required amount quickly and seal the container immediately. For highly sensitive reactions, it is best to handle and weigh TBDMSCN inside a glovebox.
-
Addition to Reaction: If TBDMSCN is a solid, it can be added as a solid under a positive flow of inert gas. If it is a liquid (melted), it can be transferred using a dry, inert gas-flushed syringe.
Protocol 2: Quenching and Disposal of TBDMSCN-Containing Waste
CAUTION: TBDMSCN and its hydrolysis product, hydrogen cyanide, are extremely toxic. All quenching and disposal procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching the Reaction:
-
For non-protic reaction mixtures: Cool the reaction mixture in an ice bath. Slowly and carefully add a protic solvent such as isopropanol or methanol to quench any unreacted TBDMSCN.
-
For reactions worked up with aqueous solutions: Slowly add the reaction mixture to a vigorously stirred, cold, aqueous solution. Be mindful of potential HCN gas evolution.
-
-
Disposal of Cyanide-Containing Waste:
-
Alkaline Chlorination Method: This is a common and effective method for destroying cyanide waste.
-
Adjust the pH of the aqueous cyanide waste to >10 with sodium hydroxide solution. This is crucial to prevent the formation of HCN gas.
-
Slowly add an excess of commercial bleach (sodium hypochlorite solution) with vigorous stirring. The reaction is exothermic, so addition should be controlled to maintain a moderate temperature.
-
Allow the mixture to stir for several hours to ensure complete oxidation of the cyanide to the less toxic cyanate ion.
-
The treated waste can then be disposed of according to your institution's hazardous waste guidelines.
-
-
Never mix cyanide waste with acidic waste streams , as this will lead to the rapid and dangerous evolution of hydrogen cyanide gas.
-
References
-
PubChem. tert-Butyldimethylsilanol. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyldimethylsilyl cyanide. National Center for Biotechnology Information. [Link]
-
SGS. Cyanide Destruction. [Link]
-
The Royal Society of Chemistry. Supplementary Information for "Gold-Catalyzed Oxidation of Silanes to Silanols with Water as the Oxygen Source". [Link]
-
Wikipedia. Trimethylsilyl cyanide. [Link]
-
Chemistry Stack Exchange. What is "silanol activity"?. [Link]
-
MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
Chemistry LibreTexts. Drying Solvents. [Link]
- Google Patents. Methods of destruction of cyanide in cyanide-containing waste.
-
Purdue University. Cyanide Wastes. [Link]
-
ATB (Automated Topology Builder). tert-butyl(dimethyl)silanol. [Link]
-
YouTube. Mechanism of Cyanide Hydrolysis. [Link]
-
MDPI. Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media. [Link]
-
Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents. [Link]
-
ResearchGate. Organic Chemistry of Siloxane and Silanol. [Link]
-
The Royal Society of Chemistry. Supplementary Information for Construction of perylene supramolecular assemblies with enhanced singlet oxygen generation for heteroatom photooxidation. [Link]
-
Wikipedia. Silanol. [Link]
-
iChemical. tert-butyldimethylsilanol, CAS No. 18173-64-3. [Link]
-
Imperial College London. 27_cyanides_2022.docx. [Link]
-
The Sarpong Group. Hydrogen Cyanide. [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
-
MDPI. Water Formation Reaction under Interfacial Confinement: Al0.25Si0.75O2 on O-Ru(0001). [Link]
- M. North. Product Subclass 24: Silyl Cyanides. Science of Synthesis, 2005, 19, 143-155.
-
Reddit. When disposing of Potassium Cyanide with Sodium Hypochlorite (bleach) how could the PH ever become acidic?. [Link]
-
KGROUP. Quenching Reactive Substances. [Link]
-
Organic Syntheses. TRIMETHYLSILYL CYANIDE. [Link]
-
SCI. Recent Advances in Organosilicon Chemistry. [Link]
-
SLS - Lab Supplies. tert-Butyldimethylsilyl cyanid | 407852-1G | SIGMA-ALDRICH. [Link]
-
Wikipedia. Metal–organic framework. [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
-
YouTube. Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism. [Link]
-
YouTube. What is the effect of free Silanols in RPLC & how to reduce it?. [Link]
-
ResearchGate. Water Catalysis of the Reaction Between the Hydroxyl Radicals and Linear Saturated Alcohols (ethanol and n-propanol) at 294 K. [Link]
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- 7. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Conversion in Silylation with TBDMSCN
Welcome to the technical support center for silylation reactions using tert-Butyldimethylsilyl cyanide (TBDMSCN). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their silylation experiments. Here, we will delve into the mechanistic nuances of TBDMSCN-mediated silylations, provide structured troubleshooting advice, and offer detailed protocols to enhance the success of your chemical transformations.
Introduction to TBDMSCN Silylation
Silylation is a crucial chemical technique for the protection of reactive functional groups, particularly hydroxyl groups, in complex organic syntheses.[1] The choice of silylating agent is paramount, dictating the stability of the resulting silyl ether and the conditions for its eventual removal. tert-Butyldimethylsilyl (TBDMS) ethers are widely favored due to their optimal balance of stability and selective deprotection.[2] While tert-butyldimethylsilyl chloride (TBDMSCl) is a commonly used reagent, TBDMSCN offers an alternative with a different reactivity profile owing to the cyanide leaving group. Understanding the factors that influence the efficiency of TBDMSCN is key to overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: Why is my silylation reaction with TBDMSCN showing low conversion?
Low conversion in silylation reactions can stem from several factors. The most common culprits include the presence of moisture, suboptimal reaction conditions (temperature, solvent), inactive catalyst, or inherent properties of your substrate, such as steric hindrance.[3]
Q2: How does the mechanism of TBDMSCN silylation differ from TBDMSCl?
While both reagents transfer a TBDMS group, the leaving group plays a significant role. With TBDMSCl, the reaction is often catalyzed by a base like imidazole, which can form a more reactive silylating intermediate.[4] For TBDMSCN, the reaction can be promoted by Lewis acids or bases, and the cyanide leaving group can influence the reaction equilibrium and potential side reactions. The cyanosilylation of ketones, for instance, can be promoted by catalytic amounts of sodium carbonate or even molecular sieves, suggesting that strong bases are not always required.
Q3: Is TBDMSCN sensitive to moisture?
Yes, like most silylating agents, TBDMSCN is sensitive to moisture.[5] Water can hydrolyze the reagent, rendering it inactive for the desired silylation. Therefore, ensuring anhydrous conditions is critical for a successful reaction.
Q4: Can I use TBDMSCN to silylate amines or thiols?
While TBDMSCN is primarily used for hydroxyl groups, silylation of amines and thiols is also possible. However, the reactivity and optimal conditions may vary significantly. For instance, N-silylation of amines can be achieved using different catalytic systems.[6] It is important to consult literature for specific protocols related to these substrates.
Troubleshooting Guide: Low Conversion Issues
Here we address specific problems you might be facing with your TBDMSCN silylation reactions and provide actionable solutions.
Problem 1: Reaction fails to initiate or proceeds very slowly.
Possible Cause 1: Inactive Catalyst
-
Explanation: Many silylation reactions require a catalyst to proceed at a reasonable rate. If the catalyst is old, has been improperly stored, or is otherwise inactive, the reaction will be sluggish or may not start at all.
-
Solution:
Possible Cause 2: Insufficient Temperature
-
Explanation: While many silylations can be run at room temperature, some substrates, particularly those with steric hindrance, may require elevated temperatures to overcome the activation energy barrier.[9]
-
Solution:
-
Gradually increase the reaction temperature in increments of 10-20 °C.
-
Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition at higher temperatures.
-
Problem 2: Reaction stalls at partial conversion.
Possible Cause 1: Presence of Moisture
-
Explanation: Trace amounts of water in the solvent, reagents, or on the glassware can consume the TBDMSCN, leading to incomplete reaction.[10]
-
Solution:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Ensure your starting material is anhydrous, for example, by co-evaporation with an anhydrous solvent like toluene.
-
Possible Cause 2: Sub-optimal Solvent Choice
-
Explanation: The choice of solvent can significantly impact the reaction rate and equilibrium. A solvent that does not fully dissolve the reactants or is not suitable for the reaction mechanism can lead to stalling. Polar aprotic solvents like DMF and acetonitrile are often effective.[4]
-
Solution:
-
Screen a range of anhydrous solvents.
-
Refer to the table below for a comparison of common solvents.
-
Table 1: Comparison of Common Solvents for Silylation
| Solvent | Polarity | Typical Use Case | Considerations |
| Dichloromethane (DCM) | Nonpolar | Good for many organic substrates. | Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | Polar aprotic | Good general-purpose solvent. | Must be freshly distilled from a drying agent. |
| Acetonitrile (MeCN) | Polar aprotic | Often used for catalyzed silylations.[4] | Must be of high purity and anhydrous. |
| Dimethylformamide (DMF) | Polar aprotic | Can accelerate reactions, especially with salts.[4] | Can be difficult to remove during workup. |
| Pyridine | Basic | Can act as both a solvent and a catalyst. | Strong odor and requires careful handling. |
Problem 3: Formation of significant byproducts.
Possible Cause: Side Reactions
-
Explanation: The cyanide byproduct of the reaction can potentially react with other functional groups in your molecule, or the reaction conditions might be promoting other unwanted transformations.
-
Solution:
-
Lower the reaction temperature to improve selectivity.
-
Consider a milder catalyst.
-
If your molecule is sensitive to basic or acidic conditions, ensure the pH is controlled.
-
Visualizing the Silylation and Troubleshooting Process
Proposed Catalytic Silylation Cycle with TBDMSCN
Caption: Proposed catalytic cycle for TBDMSCN silylation.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
Experimental Protocols
General Protocol for Silylation of a Primary Alcohol with TBDMSCN
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
Substrate (alcohol)
-
TBDMSCN (1.2 equivalents)
-
Imidazole (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at >100 °C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: To the cooled flask, add the substrate and imidazole.
-
Add anhydrous DMF via a syringe to dissolve the solids.
-
Add TBDMSCN dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours, depending on the substrate.[2]
-
Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol for Silylating a Sterically Hindered Alcohol
For sterically hindered substrates, more forcing conditions may be necessary.
Materials:
-
Substrate (hindered alcohol)
-
TBDMSCN (1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Follow the same rigorous anhydrous setup as the general protocol.
-
To the reaction flask, add the substrate, DMAP, and triethylamine.
-
Add anhydrous acetonitrile to dissolve the components.
-
Add TBDMSCN to the stirred solution.
-
Heat the reaction mixture to 40-60 °C and monitor its progress.
-
Perform the work-up and purification as described in the general protocol.
References
-
Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society1972 , 94 (17), 6190–6191. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. [Link]
-
Patschinski, P. Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München, 2015 . [Link]
-
Gelest. Dehydrogenative Silylation of Alcohols and Other Functionalities. [Link]
-
ResearchGate. When a good silylation protocol goes bad, what are the usual suspects? [Link]
-
ResearchGate. Silylation reaction stoichiometry and the temperature conditions with... [Link]
-
Regis Technologies. Silylation Reagents. [Link]
-
PubChem. tert-Butyldimethylsilyl cyanide. [Link]
-
Belder, N. R.; et al. Investigation of Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis. Organic & Biomolecular Chemistry2010 , 8(21), 4949-4954. [Link]
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
-
ResearchGate. N‐Silylation of Amines Mediated by Et3SiH/KOBu. [Link]
- Google Patents.
-
RSC Publishing. A novel and simple method for the silylation of alcohols in DMSO–hexane without a catalyst. Green Chemistry2003 , 5, 39-40. [Link]
-
Jena Bioscience. Application Guide Isothermal Reaction and Troubleshooting. [Link]
-
PubMed. Regioselective silylation of N-phthaloylchitosan with TBDMS and TBDPS groups. [Link]
-
Taylor & Francis. Silylation – Knowledge and References. [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
MDPI. A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. [Link]
-
Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Consecutive β,β′‐Selective C(sp3)−H Silylation of Tertiary Amines with Dihydrosilanes Catalyzed by B(C6F5)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. Investigation of Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Effect of Temperature on tert-Butyldimethylsilyl Cyanide Reaction Rates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyldimethylsilyl cyanide (TBDMSCN). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical role of temperature in reaction outcomes.
Introduction: Why Temperature is a Critical Parameter in TBDMSCN Reactions
tert-Butyldimethylsilyl cyanide is a versatile reagent for the silylation of alcohols and the cyanosilylation of carbonyl compounds, forming stable O-silylated cyanohydrins.[1] The success of these reactions, in terms of both reaction rate and product yield, is often highly dependent on temperature. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.[2] This relationship is described by the Arrhenius equation, which indicates that a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions.[2]
However, the effect of temperature is not always straightforward. In some cases, elevated temperatures can lead to the formation of unwanted byproducts or even the decomposition of the desired product.[2] Conversely, for sterically hindered substrates, higher temperatures may be necessary to achieve a reasonable reaction rate.[1] Therefore, careful control and optimization of the reaction temperature are crucial for successful outcomes with TBDMSCN.
This guide will walk you through the nuances of temperature effects on TBDMSCN reactions, providing you with the knowledge to troubleshoot common issues and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of TBDMSCN reactions?
As a general rule, increasing the reaction temperature increases the rate of reaction.[2] This is because a higher temperature increases the kinetic energy of the reactant molecules, leading to more frequent and forceful collisions, which are more likely to overcome the activation energy barrier of the reaction.[2]
Q2: Are there situations where a lower temperature is preferable for TBDMSCN reactions?
Yes, in several scenarios, lower temperatures are advantageous. For instance, when dealing with substrates that are sensitive to heat or when there is a risk of side reactions, conducting the reaction at a lower temperature can improve the selectivity and yield of the desired product. Some protocols for selective silylation recommend temperatures as low as 0°C or -20°C to enhance selectivity for a primary alcohol in the presence of other hydroxyl groups.
Q3: My cyanosilylation of a ketone with TBDMSCN is very slow at room temperature. What should I do?
Ketones are generally less reactive than aldehydes in cyanosilylation reactions. For sterically hindered ketones, it is often necessary to increase the reaction temperature to achieve a reasonable reaction rate.[1] You may consider gently heating the reaction mixture, for example, to 40-50°C, while carefully monitoring the progress by TLC or another suitable analytical technique.
Q4: Can high temperatures lead to the decomposition of TBDMSCN or the product?
Yes, high temperatures can potentially lead to the decomposition of TBDMSCN and the resulting O-silylated cyanohydrin. While TBDMSCN itself is relatively stable with a boiling point of 163-167°C, prolonged heating at high temperatures could lead to degradation.[3] More importantly, the product silylated cyanohydrins can be thermally labile, and excessive heat may cause their decomposition, potentially leading to a decrease in yield.[4]
Q5: How does temperature affect the selectivity of TBDMSCN reactions?
Temperature can have a significant impact on the selectivity of a reaction when there are competing reaction pathways with different activation energies.[5] If an undesired side reaction has a higher activation energy than the desired reaction, running the reaction at a lower temperature will favor the formation of the desired product.[5] Conversely, if the desired reaction has a higher activation energy, a higher temperature will be necessary.[5] Careful temperature control is therefore a key tool for optimizing the selectivity of your TBDMSCN reactions.
Troubleshooting Guide: Temperature-Related Issues in TBDMSCN Reactions
This section provides a structured approach to diagnosing and solving common problems related to temperature in your TBDMSCN experiments.
Problem 1: The reaction is not proceeding or is very slow.
-
Possible Cause: The reaction temperature is too low, especially for less reactive substrates like ketones or sterically hindered alcohols.
-
Troubleshooting Steps:
-
Verify Substrate Reactivity: Confirm the general reactivity of your substrate. Ketones and sterically hindered alcohols will require more forcing conditions than aldehydes and primary alcohols.[1]
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress closely at each new temperature using an appropriate analytical method like TLC.
-
Consider a Catalyst: If not already in use, the addition of a Lewis acid (e.g., ZnI₂) or a nucleophilic catalyst can significantly accelerate the reaction, often without the need for high temperatures.[1]
-
Problem 2: The reaction is messy, with multiple spots on the TLC plate, indicating the formation of byproducts.
-
Possible Cause: The reaction temperature is too high, leading to side reactions or decomposition of the starting material or product.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Repeat the reaction at a lower temperature. For many TBDMSCN reactions, room temperature or even 0°C can provide a good balance between reaction rate and cleanliness.
-
Controlled Addition of Reagents: If the reaction is exothermic, consider adding the TBDMSCN or catalyst dropwise at a lower temperature to maintain better control over the internal reaction temperature.
-
Check for Moisture: TBDMSCN is sensitive to moisture. Ensure all your glassware is thoroughly dried and that you are using anhydrous solvents. The presence of water can lead to the formation of siloxanes and other byproducts.
-
Problem 3: The yield of the desired product is low, even though the starting material is consumed.
-
Possible Cause: The desired product is decomposing at the reaction temperature.
-
Troubleshooting Steps:
-
Run the Reaction at a Lower Temperature: As a first step, attempt the reaction at a significantly lower temperature.
-
Minimize Reaction Time: Once the optimal temperature is found, monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
Investigate Product Stability: If possible, perform a control experiment where the isolated product is subjected to the reaction conditions (temperature, solvent, catalyst) to assess its stability.
-
Experimental Protocols and Data
| Substrate Type | Catalyst | Temperature (°C) | Typical Reaction Time | Reference |
| Aldehydes | Lewis Acid (e.g., ZnI₂) | Room Temperature | 30 min - 4 h | [1] |
| Ketones (unhindered) | Lewis Acid (e.g., ZnI₂) | Room Temperature | 2 - 12 h | |
| Ketones (hindered) | Lewis Acid (e.g., ZnI₂) | 40 - 60 °C (or reflux) | 12 - 24 h | [1] |
| Primary Alcohols | Imidazole | 0 °C to Room Temperature | 2 - 12 h | |
| Secondary Alcohols | Imidazole | Room Temperature to 40 °C | 12 - 24 h |
Note: Reaction times are highly substrate-dependent and should be optimized by monitoring the reaction progress.
Experimental Workflow: Temperature Optimization for a TBDMSCN Cyanosilylation Reaction
The following workflow provides a systematic approach to optimizing the temperature for your TBDMSCN reaction.
Caption: A workflow for optimizing the temperature in TBDMSCN reactions.
Mechanistic Considerations: The Role of Temperature in the Catalytic Cycle
The cyanosilylation of a carbonyl compound with TBDMSCN, often catalyzed by a Lewis acid, proceeds through a series of steps, each of which can be influenced by temperature.
Sources
- 1. tert-Butyldimethylsilyl cyanide 97 56522-24-8 [sigmaaldrich.com]
- 2. EP0759439A2 - Synthesis of silylated cyanohydrins - Google Patents [patents.google.com]
- 3. tert-Butyldimethylsilyl cyanide , 97% , 56522-24-8 - CookeChem [cookechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. physicsforums.com [physicsforums.com]
Validation & Comparative
The Strategic Advantage of TBDMSCN in Modern Synthesis: A Comparative Guide
In the landscape of organic synthesis, the introduction of the nitrile functional group is a cornerstone transformation, providing a versatile handle for the construction of complex molecular architectures found in pharmaceuticals and other advanced materials. The choice of a cyanating agent is therefore a critical decision in any synthetic campaign. While a variety of reagents are available, tert-butyldimethylsilyl cyanide (TBDMSCN) has emerged as a superior choice in many applications, offering distinct advantages over more traditional cyanating agents like trimethylsilyl cyanide (TMSCN), acetone cyanohydrin, and inorganic cyanides. This guide provides an in-depth comparison of TBDMSCN with its counterparts, supported by experimental data, to inform the strategic selection of cyanating agents in research and development.
At a Glance: Key Advantages of TBDMSCN
| Feature | TBDMSCN (tert-butyldimethylsilyl cyanide) | TMSCN (trimethylsilyl cyanide) | Acetone Cyanohydrin | Inorganic Cyanides (e.g., KCN, NaCN) |
| Reactivity with Hindered Substrates | Excellent for sterically demanding ketones. | Poor to moderate ; often fails with hindered substrates. | Moderate; requires activation. | Generally poor for direct addition to carbonyls without strong activation. |
| Hydrolytic Stability | High ; less sensitive to moisture. | Low ; readily hydrolyzes to release toxic HCN gas.[1] | Moderate; can decompose to HCN. | Stable solids, but generate HCN in acidic media. |
| Handling and Safety | Safer due to lower volatility and higher stability, though still toxic.[2] | Highly volatile and toxic; requires stringent handling procedures. | Less volatile than TMSCN, but still a source of HCN. | Highly toxic solids; dust inhalation is a major hazard. |
| Solubility | Soluble in a wide range of organic solvents. | Soluble in most organic solvents. | Soluble in polar organic solvents. | Generally soluble in polar solvents like water and DMSO. |
The Decisive Role of Steric Hindrance: Cyanation of Challenging Ketones
The most significant advantage of TBDMSCN lies in its ability to effectively cyanate sterically hindered ketones, a class of substrates that are notoriously unreactive towards other cyanating agents. The bulky tert-butyl group on the silicon atom of TBDMSCN, in concert with a suitable Lewis acid catalyst, facilitates the delivery of the cyanide nucleophile to even the most congested carbonyl carbons.
A seminal study by Golinski, Heine, and Giese provides compelling experimental evidence for this superiority.[3] In a direct comparison of the cyanosilylation of the highly hindered 2,2,6,6-tetramethylcyclohexanone, TBDMSCN in the presence of zinc iodide (ZnI₂) afforded the corresponding cyanohydrin in a remarkable 95% yield after 48 hours. In stark contrast, TMSCN under the same conditions yielded only trace amounts of the product, with the reaction failing to proceed to any significant extent.
Table 1: Comparison of TBDMSCN and TMSCN in the Cyanation of Sterically Hindered Ketones [3]
| Ketone | Cyanating Agent | Catalyst (mol%) | Time (h) | Yield (%) |
| 2,2,6,6-Tetramethylcyclohexanone | TBDMSCN | ZnI₂ (10) | 48 | 95 |
| 2,2,6,6-Tetramethylcyclohexanone | TMSCN | ZnI₂ (10) | 48 | Trace |
| 2,2,6-Trimethylcyclohexanone | TBDMSCN | ZnI₂ (10) | 24 | 92 |
| 2,2,6-Trimethylcyclohexanone | TMSCN | ZnI₂ (10) | 24 | 15 |
| 2,2-Dimethylcyclohexanone | TBDMSCN | ZnI₂ (10) | 12 | 98 |
| 2,2-Dimethylcyclohexanone | TMSCN | ZnI₂ (10) | 12 | 60 |
This dramatic difference in reactivity can be attributed to the "push-pull" mechanism facilitated by the bulky silyl group and the Lewis acid. The Lewis acid activates the carbonyl group, increasing its electrophilicity. The steric bulk of the TBDMS group is thought to promote a more organized transition state, favoring the irreversible formation of the C-C bond.
Figure 1: Proposed mechanism for the Lewis acid-catalyzed cyanation of a hindered ketone with TBDMSCN.
Enhanced Stability: A Practical Advantage in the Laboratory
Beyond its superior reactivity, TBDMSCN offers a significant practical advantage in its enhanced stability, particularly towards hydrolysis. The tert-butyldimethylsilyl (TBDMS) group is approximately 10,000 times more stable to hydrolysis than the trimethylsilyl (TMS) group.[4] This increased stability is a direct consequence of the steric shielding provided by the bulky tert-butyl group, which impedes the approach of water molecules to the silicon-cyanide bond.
This robustness translates to several benefits for the practicing chemist:
-
Easier Handling: TBDMSCN is less sensitive to atmospheric moisture, reducing the need for rigorously anhydrous conditions and specialized handling techniques often required for TMSCN.
-
Improved Storage: The reagent has a longer shelf-life and is less prone to decomposition over time.
-
Reduced Risk of HCN Exposure: The slower rate of hydrolysis minimizes the inadvertent release of highly toxic hydrogen cyanide (HCN) gas upon exposure to moisture, a significant safety concern with TMSCN.[1]
Figure 2: Comparative hydrolytic stability of TBDMSCN and TMSCN.
Experimental Protocol: Zinc Iodide-Catalyzed Cyanosilylation of a Hindered Ketone with TBDMSCN
The following protocol is adapted from the work of Golinski, Heine, and Giese and demonstrates the effectiveness of TBDMSCN in the cyanation of a sterically hindered ketone.[3]
Materials:
-
2,2,6,6-Tetramethylcyclohexanone
-
tert-Butyldimethylsilyl cyanide (TBDMSCN)
-
Zinc iodide (ZnI₂), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2,2,6,6-tetramethylcyclohexanone (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add anhydrous zinc iodide (0.1 mmol, 10 mol%).
-
Slowly add tert-butyldimethylsilyl cyanide (1.2 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-tert-butyldimethylsilyl cyanohydrin.
Self-Validation: The successful formation of the product, which can be characterized by NMR and mass spectrometry, validates the protocol. The high yield, as reported in the literature, demonstrates the efficacy of TBDMSCN in this challenging transformation.
Conclusion: A Strategic Choice for Modern Synthetic Challenges
References
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Recent Advances in Cyanation Reactions. Quim. Nova, 45(6), 712-727. (2022). Available from: [Link]
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PubChem. tert-Butyldimethylsilyl cyanide. National Center for Biotechnology Information. PubChem Compound Database; CID=4546849. Available from: [Link]
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Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. Available from: [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]
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Wikipedia. Trimethylsilyl cyanide. Available from: [Link]
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A Comparative Guide to the Spectroscopic Identification of TBDMSCN Reaction Intermediates
For researchers, chemists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is fundamental to process optimization, safety, and the rational design of synthetic routes. Tert-butyldimethylsilyl cyanide (TBDMSCN) is a versatile and widely used reagent, particularly for the formation of cyanohydrins from carbonyl compounds and the ring-opening of epoxides.[1][2] While the overall transformations are well-documented, the transient species that dictate the reaction pathway, selectivity, and kinetics often remain elusive. These reaction intermediates are the key to unlocking a comprehensive understanding of the chemistry at play.[3]
This guide provides an in-depth comparison of modern spectroscopic techniques for the identification and characterization of TBDMSCN reaction intermediates. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you select the optimal analytical tool for your specific research question. We will delve into the strengths and limitations of each technique, supported by experimental data and detailed protocols, ensuring a self-validating approach to mechanistic investigation.
The Challenge: Unmasking Transient Species
A reaction mechanism is the step-by-step sequence of elementary reactions by which overall chemical change occurs. Intermediates are species that are formed in one step and consumed in a subsequent step; they do not appear in the overall balanced equation but are critical to the reaction's progression.[4][5] The challenge in studying TBDMSCN reactions lies in the often fleeting nature of these intermediates. Direct observation requires analytical techniques that are both sensitive and rapid enough to capture these species under actual reaction conditions.
The primary goals when investigating these reactions are:
-
To gain real-time kinetic profiles: Tracking the concentration changes of reactants, intermediates, and products over time.[6][7]
-
To obtain structural information: Unambiguously identifying the chemical structure of transient species.
-
To elucidate the reaction pathway: Using the kinetic and structural data to piece together the mechanistic steps.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic tool is dictated by the specific information required. The most powerful approaches for studying TBDMSCN reaction intermediates are Fourier Transform Infrared (FTIR) Spectroscopy, particularly in-situ monitoring, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Mass Spectrometry (MS) also serves as a crucial complementary technique.
| Technique | Primary Information | Strengths | Limitations | Best For |
| In-situ FTIR (e.g., ReactIR) | Real-time kinetics, Functional group analysis | - Continuous monitoring of reaction progress[6][7]- Excellent for tracking key functional groups (C=O, C≡N, Si-O)- Non-invasive probe-based technology- Provides information on initiation, conversion, and endpoint[6] | - Provides functional group data, not full structural elucidation- Overlapping peaks can complicate analysis in complex mixtures- Requires careful calibration for quantitative analysis | - Reaction optimization- Kinetic analysis- Detecting major reaction events and transient intermediates in real-time[8] |
| NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | Detailed molecular structure | - Unambiguous structural characterization of intermediates and products- ²⁹Si NMR is highly specific to the silicon environment[9][10]- Quantitative analysis is straightforward | - Typically lower time resolution than in-situ FTIR- Requires deuterated solvents for locking- Less sensitive than FTIR for detecting very low concentration species | - Definitive structural identification of isolated or stable intermediates- Mechanistic elucidation where precise structures are unknown- Characterizing final products and stable byproducts |
| Mass Spectrometry (MS) | Molecular weight determination | - High sensitivity- Provides exact molecular weight and fragmentation data[11]- Can be coupled with chromatography (LC-MS, GC-MS) for separation- Useful for detecting radical intermediates via trapping experiments[11] | - Not easily applied for in-situ monitoring of neutral species in solution- Ionization process can alter the species of interest- Provides limited structural information on its own | - Confirming the mass of proposed intermediates- Analysis of stable intermediates after quenching the reaction- Identifying byproducts and impurities |
Deep Dive: In-situ FTIR Spectroscopy for Real-Time Monitoring
In-situ mid-infrared spectroscopy, exemplified by technologies like Mettler Toledo's ReactIR, has revolutionized mechanistic studies by allowing chemists to "watch" reactions as they happen.[6][12] The system uses an attenuated total reflection (ATR) probe that is inserted directly into the reaction vessel, continuously collecting IR spectra without disturbing the reaction.[7]
Causality Behind the Choice: Choose in-situ FTIR when the primary goal is to understand the when and how fast of a reaction. It excels at tracking the concentrations of species containing key functional groups, providing a real-time kinetic profile.[8]
In a typical TBDMSCN cyanosilylation of an aldehyde, you would monitor the following key vibrational bands:
-
Aldehyde C=O Stretch: A strong band around 1700-1750 cm⁻¹. Its decrease in intensity signals the consumption of the starting material.[13]
-
Nitrile C≡N Stretch: TBDMSCN has a characteristic sharp peak around 2200-2260 cm⁻¹.[14] The position of this band in the cyanohydrin product may shift slightly. Tracking both allows for monitoring of reactant consumption and product formation.
-
Product Si-O Stretch: The formation of the silylated cyanohydrin product will result in the appearance of a new, strong Si-O stretching band.
By plotting the intensity of these peaks against time, one can instantly visualize the reaction profile, identify induction periods, determine the reaction endpoint, and detect the rise and fall of any intermediates that have a distinct IR signature.[6]
Deep Dive: NMR Spectroscopy for Structural Elucidation
While FTIR provides the "movie" of the reaction, NMR provides the high-resolution "photographs" of the individual actors. For TBDMSCN reactions, a combination of ¹H, ¹³C, and, crucially, ²⁹Si NMR is required for unambiguous structural confirmation.[9][15]
Causality Behind the Choice: Opt for NMR when the precise chemical structure of an intermediate or byproduct must be determined. If an unusual species is observed via FTIR or if the reaction stalls, quenching an aliquot and analyzing it by NMR is the definitive next step.
Key diagnostic signals in the cyanosilylation of an aldehyde include:
-
¹H NMR: The highly deshielded aldehyde proton signal (δ 9-10 ppm) will disappear.[16] A new signal for the methine proton of the cyanohydrin (R-CH(OTBDMS)CN) will appear further upfield.
-
¹³C NMR: The carbonyl carbon signal (δ ~200 ppm) will be replaced by a new signal for the cyanohydrin carbon. The nitrile carbon will also be observable.
-
²⁹Si NMR: This is a particularly powerful, though less common, technique for organosilicon chemistry.[10][17] The silicon nucleus in TBDMSCN will have a distinct chemical shift. Upon formation of the O-silylated product, this signal will shift significantly, confirming the formation of a Si-O bond. This can help differentiate between O-silylation and potential C-silylated intermediates.
Experimental Protocol: NMR Analysis of a Reaction Aliquot
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the aldehyde substrate and solvent.
-
Initiation: Add the catalyst (if required) followed by TBDMSCN to start the reaction.
-
Quenching: At a designated time point (e.g., when in-situ FTIR shows maximal intermediate concentration), withdraw an aliquot (~0.5 mL) from the reaction mixture. Immediately quench the aliquot in a vial containing a deuterated solvent (e.g., CDCl₃) and a suitable quenching agent if necessary to stop the reaction.
-
Sample Preparation: Transfer the quenched sample to an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra. Use appropriate relaxation delays for quantitative ²⁹Si NMR, as silicon nuclei can have long relaxation times.[15]
-
Analysis: Correlate the peaks in the various spectra to assign the structure of any observed intermediates and products.
Deep Dive: The Synergy of Techniques
The most powerful mechanistic studies do not rely on a single technique but rather use them in concert. In-situ FTIR can provide the kinetic framework and identify time points of interest, while NMR provides the definitive structural evidence for species present at those times.[18]
Conclusion: A Self-Validating Approach
To achieve trustworthy and authoritative results, a self-validating system of experimentation is crucial. This involves forming a hypothesis about a potential intermediate, using one technique (like in-situ FTIR) to find evidence for it and the right conditions to observe it, and then using a second, orthogonal technique (like NMR or MS) to confirm its structure and mass. By integrating real-time kinetic data with definitive structural information, researchers can move beyond speculation and build a robust, evidence-based understanding of TBDMSCN reaction mechanisms. This detailed knowledge is invaluable for developing more efficient, safer, and reliable chemical processes in research and industry.
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Monitoring real‐time curing of epoxies in situ using single‐sided NMR. (2020). ResearchGate. [Link]
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In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. (2021). YouTube. [Link]
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ReactIR 15 - Overview. METTLER TOLEDO. [Link]
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NMR Spectroscopy of Organosilicon Compounds. ResearchGate. [Link]
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Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2005). ResearchGate. [Link]
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Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. (2020). ResearchGate. [Link]
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Synthetic applications of trimethylsilyl cyanide. Efficient synthesis of .beta.-aminomethyl alcohols. (1981). The Journal of Organic Chemistry - ACS Publications. [Link]
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Reaction Mechanisms and Intermediates! (2022). YouTube. [Link]
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Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. (2022). PubMed Central. [Link]
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Spectroscopic analysis of aldehydes and ketones. (2019). YouTube. [Link]
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Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2021). MDPI. [Link]
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ALEKS: Identifying the intermediates in a reaction mechanism. (2021). YouTube. [Link]
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Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (2023). MDPI. [Link]
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Mettler Toledo ReactIR In Situ Reaction Analysis. Process Analytics. [Link]
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Enhanced Mechanistic Understanding Through the Detection of Radical Intermediates in Organic Reactions. (2024). CHIMIA. [Link]
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19.14: Spectroscopy of Aldehydes and Ketones. (2022). Chemistry LibreTexts. [Link]
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High-Sensitivity Gas-Phase Raman Spectroscopy for Time-Resolved In Situ Analysis of Isotope Scrambling over Platinum Nanocatalysts. (2022). PubMed. [Link]
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React IR-How to monitor your reaction progress by IR? Mettler Toledo React IR. (2022). YouTube. [Link]
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14.6: Reaction Mechanisms. (2022). Chemistry LibreTexts. [Link]
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Trimethylsilyl cyanide. Wikipedia. [Link]
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The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). PubMed. [Link]
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19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
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ReactNMR and ReactIR as Reaction Monitoring and Mechanistic. Mestrelab Research. [Link]
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Activation of trimethylsilyl cyanide and mechanistic investigation for facile cyanosilylation by solid acid catalysts under mild and solvent-free conditions. (2014). ResearchGate. [Link]
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Reaction mechanism and rate law. Khan Academy. [Link]
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29Si NMR Spectroscopy of Organosilicon Compounds. ResearchGate. [Link]
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In-Situ/Operando Raman Spectroscopy Techniques for In-Depth Decoupling CO2 Reduction Reaction Mechanisms. Scilight Press. [Link]
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Quantitative Kinetic Analysis by High-Resolution 29Si NMR Spectroscopy of the Initial Stages in the Sol-Gel Formation of Silica Gel from Tetraethoxysilane. (1993). ACS Publications. [Link]
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Trimethylsilyl cyanide – Knowledge and References. Taylor & Francis. [Link]
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Aldehyde and ketone discrimination and quantification using two-stage proton transfer reaction mass spectrometry. (2013). ResearchGate. [Link]
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Navigating the Cyanosilylation Maze: A Cost-Effectiveness Guide to TBDMSCN in Industrial Synthesis
For researchers, scientists, and drug development professionals, the selection of the right silyl cyanide reagent is a critical decision that profoundly impacts the efficiency, safety, and economic viability of a synthetic route. While Trimethylsilyl cyanide (TMSCN) has long been a workhorse in the field, the sterically bulkier tert-Butyldimethylsilyl cyanide (TBDMSCN) presents a compelling alternative with distinct advantages in specific applications. This guide provides an in-depth technical comparison of TBDMSCN with other common silyl cyanides, offering experimental insights and a cost-effectiveness analysis to inform your process development.
In the landscape of industrial synthesis, particularly in the pharmaceutical and fine chemical sectors, the introduction of a cyano group is a frequent and pivotal transformation. Silyl cyanides have emerged as indispensable reagents for this purpose, offering a safer and more versatile alternative to highly toxic hydrogen cyanide (HCN) and its inorganic salts.[1] Among the array of available silyl cyanides, the choice between reagents with varying steric bulk and reactivity, such as tert-Butyldimethylsilyl cyanide (TBDMSCN), Trimethylsilyl cyanide (TMSCN), Triethylsilyl cyanide (TESCN), and Triisopropylsilyl cyanide (TIPS-CN), dictates not only the reaction's outcome but also its overall cost-effectiveness.
This guide will dissect the key performance indicators of TBDMSCN in comparison to its counterparts, providing a framework for selecting the optimal reagent for your specific industrial application.
The Silyl Cyanide Family: A Comparative Overview
The primary role of silyl cyanides in organic synthesis is the formation of cyanohydrins from aldehydes and ketones, and α-aminonitriles from imines (the Strecker reaction). These products are valuable intermediates in the synthesis of α-hydroxy acids, α-amino acids, and other biologically active molecules.[2][3] The choice of the silyl group (e.g., trimethyl, tert-butyldimethyl, triethyl, triisopropyl) significantly influences the reagent's reactivity, selectivity, stability, and cost.
| Feature | TBDMSCN | TMSCN | TESCN | TIPS-CN |
| Steric Hindrance | High | Low | Moderate | Very High |
| Reactivity | Moderate | High | Moderate | Low |
| Hydrolytic Stability | Higher | Lower | Moderate | High |
| Relative Cost (Bulk) | Higher | Lower | Moderate | Highest |
| Key Advantages | Enhanced stability, higher selectivity with certain substrates, reduced polymerization of sensitive substrates. | High reactivity, lower cost, widely available. | Intermediate properties between TMSCN and TBDMSCN. | Highest stability, useful for highly specific applications requiring extreme steric bulk. |
| Primary Applications | Cyanosilylation of sensitive or sterically hindered substrates, reactions requiring higher temperatures or longer reaction times. | General purpose cyanosilylation, Strecker reactions.[4] | Applications where TMSCN is too reactive and TBDMSCN is not reactive enough. | Niche applications requiring high steric hindrance and stability. |
Table 1: Comparative properties of common silyl cyanides in an industrial context.
The higher steric bulk of the tert-butyldimethylsilyl group in TBDMSCN confers greater hydrolytic stability compared to the trimethylsilyl group in TMSCN. This increased stability can be a significant advantage in industrial settings where rigorous anhydrous conditions may be challenging to maintain, potentially leading to reagent decomposition and the hazardous release of hydrogen cyanide.[5]
Performance in Key Industrial Reactions: A Deeper Dive
The practical utility of a silyl cyanide is best evaluated through its performance in key chemical transformations. Here, we compare TBDMSCN and TMSCN in the context of cyanosilylation of carbonyl compounds, a cornerstone reaction in many synthetic routes.
Experimental Protocol: Comparative Cyanosilylation of a Hindered Ketone
To illustrate the practical differences between TBDMSCN and TMSCN, a comparative experiment on a sterically hindered ketone, 2,2,6-trimethylcyclohexanone, is presented. This substrate is chosen to highlight the impact of steric hindrance on reagent performance.
Materials:
-
2,2,6-trimethylcyclohexanone
-
tert-Butyldimethylsilyl cyanide (TBDMSCN)
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc Iodide (ZnI₂) (catalyst)
-
Anhydrous Toluene (solvent)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,6-trimethylcyclohexanone (1.0 eq) in anhydrous toluene.
-
Catalyst Addition: To each flask, add a catalytic amount of zinc iodide (0.1 eq).
-
Reagent Addition:
-
To the first flask, add TBDMSCN (1.2 eq) dropwise at room temperature.
-
To the second flask, add TMSCN (1.2 eq) dropwise at room temperature.
-
-
Reaction Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the yield of the corresponding silylated cyanohydrin.
Expected Observations and Discussion:
In this experiment, it is anticipated that the reaction with TMSCN will be significantly slower and may result in a lower yield compared to the reaction with TBDMSCN. The high reactivity of TMSCN can lead to side reactions or decomposition in the presence of a Lewis acid catalyst and a sterically hindered substrate.[6] Conversely, the greater stability and moderate reactivity of TBDMSCN are expected to favor a cleaner and more efficient conversion to the desired cyanohydrin. This illustrates a key principle: for sterically demanding substrates, the higher cost of TBDMSCN can be justified by improved yields and process efficiency.
Cost-Effectiveness Analysis: Beyond the Price Tag
A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the reagent. Industrial processes must factor in several variables that contribute to the total cost of a synthetic step.
Diagram 1: Key factors influencing the overall cost-effectiveness of silyl cyanide reagents in industrial synthesis.
While TMSCN often has a lower upfront cost, the potential for lower yields with challenging substrates, increased side-product formation leading to more complex purifications, and higher risks associated with its lower hydrolytic stability can escalate the overall process cost.[7] TBDMSCN, despite its higher initial price, can prove more cost-effective in the long run for specific applications by:
-
Maximizing Yields: For sterically hindered or sensitive substrates, the improved yields obtained with TBDMSCN can significantly outweigh its higher cost.
-
Reducing Purification Costs: Cleaner reaction profiles with fewer byproducts simplify downstream processing, reducing solvent consumption, labor, and time required for purification.
-
Enhancing Safety: The higher stability of TBDMSCN reduces the risk of accidental hydrolysis and HCN release, potentially lowering the costs associated with stringent safety protocols and emergency preparedness.
-
Minimizing Waste: Higher reaction efficiency and fewer side products lead to a more atom-economical process and reduced waste generation, aligning with green chemistry principles and lowering disposal costs.
Navigating the Choice: A Workflow for Reagent Selection
The optimal choice of a silyl cyanide is highly dependent on the specific requirements of the chemical transformation. The following workflow provides a structured approach to making an informed decision.
Diagram 2: A systematic approach to selecting the most cost-effective silyl cyanide for a given industrial synthesis.
Conclusion: A Strategic Choice for Optimized Synthesis
The selection of a silyl cyanide for industrial synthesis is a multifaceted decision that requires a holistic assessment of cost, performance, and safety. While TMSCN remains a valuable and cost-effective reagent for a wide range of applications, TBDMSCN offers a strategic advantage for transformations involving sterically demanding or sensitive substrates. Its enhanced stability and potential for higher yields and cleaner reactions can translate into significant overall cost savings and a more robust and reliable manufacturing process. By carefully evaluating the specific demands of their synthetic targets and employing a systematic selection process, researchers and process chemists can harness the unique benefits of TBDMSCN to optimize their industrial syntheses.
References
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- Industrial application of antimicrobial peptides based on their biological activity and structure-activity relationship. (2021). Critical Reviews in Food Science and Nutrition, 62(26), 7335-7353.
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- Improve industrial chemical reactions with better products and less byproducts. (2022). EurekAlert!.
- Business Cases for Digital Twins in Biopharmaceutical Manufacturing—Market Overview, Stakeholders, Technologies in 2025 and Beyond. (2025). Pharmaceuticals, 18(5), 683.
- Taylor & Francis. (n.d.). Trimethylsilyl cyanide – Knowledge and References.
- Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite. (2025). Request PDF.
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- Working Safely with Cyanide Guideline. The University of Queensland.
- Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. (n.d.). RSC Publishing.
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The Decisive Factor in Acyl Anion Equivalent Stability: A Comparative Guide to Silylated Cyanohydrins
In the intricate world of modern organic synthesis, O-silylated cyanohydrins have carved out a vital niche as versatile acyl anion equivalents. Their utility in the construction of complex molecular architectures, particularly in pharmaceutical and natural product synthesis, is well-documented. However, the successful application of these critical intermediates hinges on a nuanced understanding of their stability. This guide provides an in-depth, comparative analysis of the stability of silylated cyanohydrins, focusing on the influence of commonly used silyl protecting groups. We will explore the causal factors governing their stability, present supporting data, and provide detailed experimental protocols for their synthesis and comparative stability analysis, empowering researchers to make informed decisions in their synthetic strategies.
The Stability Hierarchy: More Than Just a Protecting Group
The core principle governing the stability of a silylated cyanohydrin is the steric environment around the silicon atom. Bulky substituents on the silyl group physically obstruct the approach of nucleophiles or electrophiles to the labile Si-O bond, thereby significantly enhancing the molecule's resilience to degradation. This principle establishes a clear and predictable hierarchy of stability.
While direct kinetic studies on the hydrolysis of a wide range of silylated cyanohydrins are not extensively consolidated in the literature, the relative stability of silyl ethers in general is well-established and serves as a reliable proxy.[1] The stability of the silyl ether directly correlates to the stability of the silylated cyanohydrin.
The general order of stability towards both acidic and basic hydrolysis is as follows:
TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBDMS (tert-Butyldimethylsilyl) ≈ TBDPS (tert-Butyldiphenylsilyl) < TIPS (Triisopropylsilyl) [1]
The trimethylsilyl (TMS) group, with its minimal steric hindrance, offers the most labile protection, making TMS-protected cyanohydrins susceptible to cleavage even under mildly acidic or basic conditions, and often sensitive to chromatography on silica gel.[2] Conversely, the tert-butyldimethylsilyl (TBDMS) group provides a substantial increase in stability, rendering TBDMS-protected cyanohydrins robust enough to withstand a broader range of reaction conditions. This enhanced stability is a direct result of the steric shielding provided by the tert-butyl group.[2] Triisopropylsilyl (TIPS) ethers are even more stable due to the increased steric bulk of the three isopropyl groups.
Quantitative Comparison of Silyl Ether Stability
To illustrate the dramatic differences in stability, the following table presents the relative rates of hydrolysis for various silyl ethers, which directly informs the expected stability of the corresponding silylated cyanohydrins.
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[1]
This vast range in stability allows for the strategic use of different silylated cyanohydrins within a single synthetic sequence, enabling selective deprotection when required.
Decomposition Pathways: The Inevitable Reversion
The primary pathway for the decomposition of silylated cyanohydrins is the cleavage of the silyl ether bond, followed by the collapse of the resulting unstable cyanohydrin to the parent carbonyl compound (aldehyde or ketone) and hydrogen cyanide or a cyanide salt.[3][4] This process is essentially the reverse of their formation.
Caption: General decomposition pathway of a silylated cyanohydrin.
Under acidic conditions, the oxygen of the silyl ether is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present. In basic media, direct nucleophilic attack of a hydroxide ion at the silicon center leads to cleavage. In both scenarios, the steric bulk around the silicon atom is the rate-determining factor.
Experimental Section
General Synthesis of Silylated Cyanohydrins
The formation of silylated cyanohydrins is typically achieved through the reaction of an aldehyde or ketone with a silyl cyanide reagent, often catalyzed by a Lewis acid or a nucleophilic catalyst. Trimethylsilyl cyanide (TMSCN) is a commonly used reagent for this transformation.[5] To generate more stable silylated cyanohydrins, a two-step procedure involving the formation of the cyanohydrin followed by in-situ silylation with a more robust silyl chloride (e.g., TBDMSCl) can be employed.
Caption: General workflow for the synthesis of silylated cyanohydrins.
Representative Protocol for the Synthesis of a TBDMS-Protected Cyanohydrin:
-
To a solution of the aldehyde or ketone (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂) at 0 °C is added trimethylsilyl cyanide (1.2 eq).
-
A catalytic amount of a Lewis acid (e.g., ZnI₂, 0.1 eq) is added, and the reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC or GC-MS.
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude TMS-protected cyanohydrin is then dissolved in a suitable solvent like DMF.
-
Imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq) are added, and the mixture is stirred at room temperature until the transsilylation is complete (monitored by TLC or GC-MS).
-
The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated.
-
The final TBDMS-protected cyanohydrin is purified by flash column chromatography.
Comparative Stability Analysis Protocol
This protocol outlines a general method for comparing the stability of different silylated cyanohydrins (e.g., TMS vs. TBDMS derivatives) under controlled acidic or basic conditions, with monitoring by ¹H NMR or HPLC.
Materials:
-
Synthesized and purified silylated cyanohydrins (e.g., TMS-mandelonitrile and TBDMS-mandelonitrile).
-
Deuterated solvent for NMR analysis (e.g., CDCl₃ or Acetone-d₆).
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene).
-
Buffered solutions of desired pH for hydrolysis studies (e.g., pH 4 acetate buffer, pH 10 carbonate buffer).
-
HPLC grade solvents.
Procedure:
-
Sample Preparation: Prepare stock solutions of each silylated cyanohydrin and the internal standard of known concentration in the chosen deuterated solvent or HPLC mobile phase.
-
Initiation of Degradation: In an NMR tube or a sealed vial, combine a known volume of the silylated cyanohydrin stock solution, the internal standard stock solution, and the buffered aqueous solution to initiate hydrolysis.
-
Monitoring:
-
By ¹H NMR: Acquire a spectrum at t=0 and then at regular time intervals. The disappearance of a characteristic peak of the silylated cyanohydrin and the appearance of the corresponding peak for the parent carbonyl compound can be integrated relative to the internal standard to determine the concentration over time.[6]
-
By HPLC: At specified time points, withdraw an aliquot of the reaction mixture, quench the degradation (e.g., by neutralization), and inject it into an HPLC system. The peak areas of the silylated cyanohydrin and the formed carbonyl compound are used to quantify the extent of the reaction.
-
-
Data Analysis: Plot the concentration of the silylated cyanohydrin versus time. The rate of decomposition can be determined from the slope of this curve, allowing for a direct comparison of the stability of the different silylated derivatives under the tested conditions.
Conclusion and Recommendations
The choice of silyl protecting group for a cyanohydrin is a critical decision that can significantly impact the outcome of a multi-step synthesis. This guide has demonstrated that the stability of these valuable intermediates is directly and predictably controlled by the steric bulk of the silyl group's substituents.
-
For short synthetic sequences or when facile deprotection is paramount, TMS-protected cyanohydrins may be suitable, provided that subsequent reaction and purification conditions are sufficiently mild.
-
For multi-step syntheses involving a range of reagents and conditions, the use of more robust protecting groups is strongly advised. TBDMS offers a significant enhancement in stability and represents a reliable choice for many applications.
-
In cases where exceptional stability is required, TIPS or TBDPS should be considered.
By understanding the principles of steric shielding and leveraging the established stability hierarchy, researchers can strategically select the appropriate silylated cyanohydrin to ensure the integrity of their intermediates and the overall success of their synthetic endeavors.
References
- Rasmussen, J. K., & Heilmann, S. M. (1978). Synthesis, 219-221.
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
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Chemistry LibreTexts. (2023). Cyanohydrins. [Link]
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MDPI. (2014). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. [Link]
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White, J. D., & Carter, R. G. (n.d.). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. [Link]
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ResearchGate. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
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National Institutes of Health. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyldimethylsilyl Cyanide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the responsible handling and disposal of reactive reagents is paramount to ensuring a safe and compliant laboratory environment. tert-Butyldimethylsilyl cyanide (TBDMSCN) is a versatile silylating agent used in organic synthesis, but its cyanide moiety necessitates a thorough understanding of its reactivity and proper disposal procedures to mitigate the significant risks it poses. This guide provides essential, step-by-step guidance for the safe quenching and disposal of TBDMSCN, moving beyond a simple checklist to explain the chemical principles that underpin these critical safety protocols.
The Dual Nature of TBDMSCN: Understanding the Hazard
The primary hazard of tert-butyldimethylsilyl cyanide stems from its reactivity with water and protic solvents. This hydrolysis reaction is the central consideration in its safe handling and disposal.
Upon contact with moisture, TBDMSCN readily breaks down to form two products: the relatively benign tert-butyldimethylsilanol and the highly toxic hydrogen cyanide (HCN) gas.[1] Hydrogen cyanide is a potent and rapidly acting poison that can be fatal if inhaled, ingested, or absorbed through the skin.[2][3] Therefore, all disposal procedures must be designed to prevent the uncontrolled release of HCN.
Immediate Safety and Handling Precautions
Before beginning any work with TBDMSCN, it is crucial to have a comprehensive understanding of the necessary safety measures.
Personal Protective Equipment (PPE): A non-negotiable aspect of working with TBDMSCN is the use of appropriate PPE. This serves as the last line of defense against accidental exposure.[4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of TBDMSCN and its reaction products. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal absorption, which is a significant route of exposure.[5] |
| Body Protection | A lab coat, long pants, and closed-toe shoes | Prevents skin contact with any spills or splashes. |
| Respiratory Protection | Work exclusively in a certified chemical fume hood | Prevents the inhalation of volatile TBDMSCN and any liberated hydrogen cyanide gas.[6] |
Emergency Preparedness:
-
Spill Kit: A cyanide-specific spill kit should be readily available. This kit should contain an alkaline solution (such as sodium carbonate) to neutralize any spills and prevent the generation of HCN.
-
Emergency Contacts: Ensure that emergency contact numbers are clearly posted in the laboratory.
-
Safety Shower and Eyewash Station: Know the location of and how to operate the nearest safety shower and eyewash station.
Strategic Disposal: A Two-Stage Approach to Neutralization
The proper disposal of TBDMSCN is a two-stage process that first involves the controlled hydrolysis of the silyl cyanide, followed by the detoxification of the resulting cyanide. The entire procedure must be performed in a certified chemical fume hood.
Figure 1: Workflow for the safe disposal of tert-Butyldimethylsilyl cyanide.
Stage 1: Controlled Alkaline Hydrolysis
The initial and most critical step is to hydrolyze the TBDMSCN in a controlled manner that prevents the release of HCN gas. This is achieved by performing the hydrolysis under basic conditions.
Experimental Protocol:
-
Prepare a Quenching Solution: In a suitably sized beaker or flask equipped with a magnetic stirrer, prepare a 1 M solution of sodium hydroxide (NaOH). The volume should be sufficient to fully submerge the TBDMSCN waste and maintain a significant excess of base.
-
Slow Addition: While stirring the sodium hydroxide solution, slowly and carefully add the TBDMSCN waste dropwise or in small portions. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Mechanism of Action: The hydroxide ions (OH⁻) from the NaOH will react with the TBDMSCN. The silicon-cyanide bond is cleaved, and the cyanide ion (CN⁻) is immediately captured by the sodium ions to form sodium cyanide (NaCN), a water-soluble and non-volatile salt. The tert-butyldimethylsilyl group is converted to tert-butyldimethylsilanol. By maintaining a high pH, the equilibrium is shifted away from the formation of HCN gas.[7]
Stage 2: Oxidation of Cyanide
Once the TBDMSCN has been completely hydrolyzed to sodium cyanide, the next stage is to detoxify the cyanide. The most common and effective method for this in a laboratory setting is through alkaline chlorination using sodium hypochlorite (bleach).[8]
Experimental Protocol:
-
Addition of Bleach: To the stirred solution containing sodium cyanide, slowly add an excess of household bleach (typically 5-6% sodium hypochlorite). A general rule of thumb is to use approximately 50 mL of bleach for every gram of TBDMSCN originally used.
-
Reaction Time: Allow the reaction mixture to stir at room temperature in the fume hood for at least 24 hours. This extended time ensures the complete oxidation of the cyanide.
-
Mechanism of Action: The hypochlorite ion (OCl⁻) in bleach is a strong oxidizing agent. It first oxidizes the toxic cyanide ion (CN⁻) to the much less toxic cyanate ion (OCN⁻). With excess bleach and over time, the cyanate is further oxidized to harmless nitrogen gas (N₂) and carbon dioxide (CO₂).[9]
-
Final Verification and Disposal: After 24 hours, check the pH of the solution to ensure it is still basic. If necessary, add more sodium hydroxide. The resulting solution, now free of cyanide, can be disposed of as hazardous waste according to your institution's guidelines.
Disposal of Contaminated Materials
All materials that have come into contact with TBDMSCN, including gloves, pipette tips, and empty reagent bottles, must be considered hazardous waste.
-
Solid Waste: Place all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Glassware: Rinse all contaminated glassware with a small amount of the alkaline quenching solution in the fume hood before washing. The rinsate should be added to the cyanide waste for neutralization.
Toxicity Data for tert-Butyldimethylsilyl Cyanide
Understanding the quantitative toxicity of TBDMSCN underscores the importance of the stringent handling procedures outlined above.
| Toxicity Metric | Value | Species | Route of Exposure |
| LD50 (Oral) | 100 mg/kg (Acute toxicity estimate) | - | Oral |
| LD50 (Dermal) | 300 mg/kg | - | Dermal |
| LC50 (Inhalation) | 0.51 mg/L (4 hours, dust/mist) | - | Inhalation |
Data obtained from Safety Data Sheet.[6]
Exposure Limits for Hydrogen Cyanide
The primary hazard from TBDMSCN hydrolysis is the generation of hydrogen cyanide gas. Regulatory bodies have established strict exposure limits for HCN.
| Regulatory Body | Exposure Limit |
| OSHA PEL | 10 ppm (11 mg/m³) TWA |
| NIOSH REL | 4.7 ppm (5 mg/m³) STEL |
| IDLH | 50 ppm |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit; TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health.[3][4]
By adhering to these detailed procedures and understanding the chemical principles behind them, laboratory professionals can confidently and safely manage the disposal of tert-Butyldimethylsilyl cyanide, ensuring the protection of themselves, their colleagues, and the environment.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Cyanide. U.S. Department of Health and Human Services, Public Health Service.
- ATSDR. (n.d.). Medical Management Guidelines for Hydrogen Cyanide. Agency for Toxic Substances and Disease Registry.
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Collect and Recycle. (n.d.). Cyanide Disposal Service For Businesses. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Hydrogen cyanide - IDLH. NIOSH. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
